Product packaging for Cardanol(Cat. No.:CAS No. 37330-39-5)

Cardanol

Cat. No.: B3424869
CAS No.: 37330-39-5
M. Wt: 298.5 g/mol
InChI Key: JOLVYUIAMRUBRK-UTOQUPLUSA-N
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Description

Cardanol is a phenolic lipid obtained through the decarboxylation of anacardic acid, the main component of cashew nutshell liquid (CNSL), an abundant and renewable agro-industrial byproduct . This natural compound is characterized by a phenol group substituted with a pentadecyl side chain of varying unsaturation, typically a mixture of the 8'-monoene (approx. 42%), the 8',11'-diene (approx. 22%), and the 8',11',14'-triene (approx. 36%) isomers, with all double bonds in the Z configuration . Its unique structure, combining a phenolic head with a long, flexible hydrocarbon tail, confers valuable interfacial and self-assembly properties, making it a versatile building block for research and development. This reagent is a critical raw material for developing sustainable polymers and resins. It is used in synthesizing this compound-formaldehyde resins, which are valued in friction materials like vehicle brakes for their temperature-stable coefficient of friction . Furthermore, this compound serves as a key precursor for phenalkamines, which are used as bio-based curing agents for durable epoxy coatings on concrete floors . Its utility extends to the creation of polyurethanes, surfactants, and microemulsions, offering a renewable alternative to petrochemical-derived substances . In biomedical and life science research, this compound shows significant promise. Recent studies indicate that at low concentrations (<10 µg/mL), it exhibits beneficial effects on human keratinocyte (HaCaT) cells, significantly enhancing cell proliferation and migration, which contributes to accelerated wound healing processes in vitro . Conversely, at higher concentrations, it demonstrates anti-proliferative activity. In silico analyses suggest its potential anti-cancer activity in oral cancer, possibly through interaction with key pathways like PI3K-AKT signaling . This compound has also been investigated for creating biobased polymeric microcapsules for pesticidal applications, drug delivery systems, and imaging agents . Key research areas for this compound include: - Sustainable Materials Chemistry : As a renewable monomer for resins, polymers, and surfactants . - Biomedical Research : Investigating its wound-healing, anti-proliferative, and antimicrobial properties . - Green Chemistry : Formulating biodegradable microemulsions for environmental applications like oil dispersion . - Drug Delivery Systems : Utilizing its self-assembling properties to design novel nanocarriers . Disclaimer : This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Please handle this compound with care and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O B3424869 Cardanol CAS No. 37330-39-5

Properties

IUPAC Name

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4-,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLVYUIAMRUBRK-UTOQUPLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872880
Record name 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79353-39-2, 37330-39-5
Record name 3-(8Z,11Z)-8,11,14-Pentadecatrien-1-ylphenol
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Record name Cardanol triene
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Record name 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol
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Record name Cardanol
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Record name CARDANOL TRIENE
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Structural Features and Chemical Reactivity of Cardanol

Molecular Architecture and Isomeric Considerations

The general structure of cardanol (B1251761) consists of a phenol (B47542) ring substituted with a C15 alkyl chain. This bifunctional nature allows for a wide range of chemical modifications, making it a valuable platform chemical. researchgate.net

The core of the this compound molecule is a monohydroxyl phenol, meaning it contains one hydroxyl (-OH) group attached to a benzene (B151609) ring. cardochem.comresearchgate.net The C15 hydrocarbon chain is attached at the meta-position (carbon-3) relative to this hydroxyl group. cardochem.comnih.gov This specific arrangement influences the reactivity of the aromatic ring and the hydroxyl group itself. The phenolic moiety is the primary site for reactions typical of phenols, such as electrophilic aromatic substitution and reactions involving the hydroxyl group. techscience.cnrsc.org

The C15 alkyl side chain is the source of this compound's isomeric diversity. Commercial this compound is a mixture of four main components that differ in the degree of unsaturation within this side chain. nih.gov The components include a fully saturated chain (3-pentadecylphenol) and chains with one, two, or three double bonds. mdpi.com The precise composition of this mixture can vary depending on the geographical source and the extraction and processing methods used. mdpi.comcureusjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy has identified the positions of these double bonds, which are typically in the cis (Z) configuration. mdpi.comnih.gov The monoene is identified as 3-(-pentadeca-8'-enyl)phenol, the diene as 3-(pentadeca-8',11'-dienyl)phenol, and the triene as 3-(pentadeca-8',11',14'-trienyl)phenol. mdpi.comnih.gov

The table below summarizes the typical composition of the different side chain variations found in this compound, as reported by various research findings.

Side Chain ComponentDegree of UnsaturationTypical Composition Range (%)Source(s)
Saturated (Pentadecyl)0 Double Bonds2 - 8.4 wikipedia.orgcureusjournals.comocl-journal.orgnih.gov
Monoene (Pentadecenyl)1 Double Bond34 - 49 wikipedia.orgcureusjournals.comnih.govocl-journal.orgnih.gov
Diene (Pentadecadienyl)2 Double Bonds16 - 22 wikipedia.orgcureusjournals.comnih.govocl-journal.orgnih.gov
Triene (Pentadecatrienyl)3 Double Bonds29 - 41 wikipedia.orgcureusjournals.comnih.govocl-journal.orgnih.gov

Primary Reactive Sites and Functional Group Chemistry

This compound's chemical versatility stems from its three primary reactive sites: the phenolic hydroxyl group, the aromatic ring, and the double bonds within the alkyl side chain. techniques-ingenieur.frrsc.orgmdpi.com These sites allow this compound to participate in a wide array of chemical transformations, making it a valuable precursor for polymers and other fine chemicals. nih.gov

The hydroxyl group on the phenol ring is a key functional group that allows this compound to undergo reactions characteristic of phenols. researchgate.net While its reactivity is considered relatively low compared to primary alcohols, it is sufficient for numerous important transformations. rsc.org

Key Reactions:

Etherification: The hydroxyl group can react with compounds like epichlorohydrin (B41342) to form this compound glycidyl (B131873) ether, a common step in producing epoxy resins. techscience.cnnih.gov

Esterification: this compound can be esterified with various acids, a reaction used to create additives and modify its properties. nih.govresearchgate.net

Polycondensation: It readily reacts with aldehydes, most notably formaldehyde (B43269), to produce phenolic resins, similar to the formation of Bakelite. wikipedia.orgcardochem.com These can be either novolac or resol-type resins. bansaltrading.com

Mannich Reaction: The reaction of this compound with an aldehyde (like formaldehyde) and a polyamine yields phenalkamines, which are widely used as curing agents for epoxy coatings. techscience.cn

Benzoxazine (B1645224) Synthesis: this compound is a key starting material for bio-based benzoxazine resins, which are formed through its reaction with a primary amine and formaldehyde. techscience.cn

The double bonds present in the C15 side chain of the mono-, di-, and triene components provide additional sites for chemical modification, primarily through addition reactions. researchgate.netnih.gov This reactivity allows for the synthesis of a diverse range of functional monomers and polymers. researchgate.net

Key Reactions:

Epoxidation: The double bonds can be converted to epoxide groups using reagents like peroxyacids. nih.govocl-journal.org This introduces reactive oxirane rings onto the side chain, creating polyfunctional molecules suitable for various polymer systems. nih.govnih.gov

Hydrogenation: The unsaturated side chains can be fully or partially saturated through catalytic hydrogenation. mdpi.comnih.gov This process yields 3-pentadecylphenol, which has different physical properties and reactivity compared to the unsaturated mixture.

Polymerization: The side chain can be directly polymerized through its double bonds to create materials used in applications like friction particles for vehicle brakes. wikipedia.org

Thiol-ene Coupling: This reaction involves the addition of a thiol compound across the double bonds, offering a pathway to introduce new functional groups. nih.govrsc.org

Diels-Alder Reaction: The unsaturated system can participate as a dienophile in Diels-Alder cycloadditions, allowing for the construction of complex cyclic structures. cureusjournals.comnih.gov

Advanced Synthetic Methodologies for Cardanol Derivatization

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of cardanol (B1251761) is a reactive site amenable to various chemical transformations, including etherification, esterification, Mannich base synthesis, and the formation of benzoxazine (B1645224) monomers rsc.orgresearchgate.net. These reactions typically involve the substitution of the hydrogen atom of the hydroxyl group or reactions occurring adjacent to the phenolic ring.

Etherification of the phenolic hydroxyl group involves the formation of an ether linkage (-O-R') by reacting this compound with an alkylating agent. This modification can alter the polarity and reactivity of the this compound molecule. One method reported for the synthesis of this compound ether involves reacting this compound with methyl iodide in the presence of anhydrous potassium carbonate in acetone (B3395972) under reflux conditions. The reaction mixture is typically refluxed for several hours, followed by work-up procedures including pouring into water, separating the organic layer, extraction with diethyl ether, washing with sodium hydroxide (B78521) solution, drying, and solvent removal under reduced pressure to obtain the pure product. iiste.org. Another approach involves the synthesis of this compound polyoxyethylene ether by reacting this compound with ethylene (B1197577) oxide in a closed reactor at elevated temperatures (120-170°C) under pressure, catalyzed by potassium hydroxide or sodium hydroxide patsnap.com. This compound diethers have also been synthesized via Williamson etherification of this compound with dibromopropane (B1216051) aeeisp.com.

Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or acid derivative to form an ester linkage (-O-C(O)-R'). This modification can be used to introduce different functional groups or change the solubility and thermal properties of this compound. The synthesis of this compound acetate (B1210297), for instance, has been reported by reacting this compound with acetic anhydride (B1165640) in the presence of concentrated sulfuric acid as a catalyst in acetonitrile (B52724). The reaction mixture is typically refluxed at around 80°C for several hours. iiste.org.

The Mannich reaction involves the condensation of a compound containing an active hydrogen (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. For this compound, this reaction typically occurs at the positions ortho or para to the phenolic hydroxyl group, leading to the formation of Mannich bases. rsc.orgchemicaljournals.com. This reaction is widely used to introduce nitrogen-containing groups into the this compound structure, which can impart properties like increased reactivity and potential for further functionalization. Mannich bases of this compound have been synthesized by reacting this compound with diethylenetriamine (B155796) and paraformaldehyde nih.gov. The reaction typically involves stirring the mixture at elevated temperatures (e.g., 60-80°C) for several hours nih.gov. The formation of the Mannich base can be confirmed by spectroscopic techniques such as FTIR, which shows characteristic bands for C-N and N-H stretching vibrations nih.gov. Mannich polyols from this compound have also been synthesized using oxazolidine (B1195125), yielding products with varying hydroxy numbers depending on the molar ratio of this compound to oxazolidine rsc.orgresearchgate.net. These this compound-based Mannich polyols can exhibit lower viscosity and higher renewable content compared to petroleum-based counterparts rsc.org.

Benzoxazine monomers are cyclic compounds formed by the Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). This compound is a suitable phenolic component for the synthesis of bio-based benzoxazines techscience.comrsc.orgresearcher.life. The reaction involves the formation of a six-membered oxazine (B8389632) ring incorporating the phenolic oxygen, the nitrogen from the amine, and a methylene (B1212753) group derived from formaldehyde. ikm.org.mymdpi.com. This compound-based benzoxazines can be synthesized using traditional solvent-based methods or solventless approaches techscience.comrsc.org. For example, a mixture of this compound, paraformaldehyde, and a primary aromatic amine (such as aniline (B41778) or diaminodiphenylmethane) can be heated to initiate the reaction rsc.orgcapes.gov.br. The reaction often proceeds at temperatures around 80-125°C and can be monitored by techniques like thin-layer chromatography or spectroscopic methods such as FTIR and NMR, which show characteristic signals for the oxazine ring rsc.orgcapes.gov.brrsc.org. The presence of the long alkyl chain in this compound can contribute to the liquid nature and lower viscosity of the resulting benzoxazine monomers, facilitating solventless synthesis rsc.orgicevirtuallibrary.com. Different amines can be used to synthesize mono-, bis-, tris-, and tetra-functional benzoxazine monomers from this compound, influencing the polymerization behavior and properties of the resulting polybenzoxazines rsc.org.

Functionalization of the Unsaturated Alkyl Side Chain

The C15 alkyl side chain of this compound contains varying degrees of unsaturation, providing sites for reactions such as epoxidation, hydrogenation, carbonation, thiol-ene reactions, and Diels-Alder reactions ocl-journal.orgrsc.org. Functionalization of the side chain can significantly impact the flexibility, hydrophobicity, and reactivity of this compound derivatives.

Epoxidation of the unsaturated alkyl side chain involves the conversion of carbon-carbon double bonds into epoxide rings. This is a common method to introduce reactive sites along the chain, which can then be further modified (e.g., ring opening to form diols). rsc.orgrsc.org. Various methods can be employed for the epoxidation of this compound's side chain, including the use of peroxy acids, hydrogen peroxide, or enzymatic methods mdpi.comnih.govresearchgate.net.

Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA) or peroxy acids generated in situ from hydrogen peroxide and organic acids like formic acid or acetic acid, are commonly used for epoxidation mdpi.comnih.govrsc.orggoogle.com. The reaction with peroxy acids typically involves reacting this compound or a this compound derivative (like this compound glycidyl (B131873) ether) with the peroxy acid in a suitable solvent at controlled temperatures to avoid thermal runaway mdpi.comresearchgate.net. Studies have shown that the reactivity of the double bonds in the side chain towards epoxidation can vary depending on their position (internal vs. terminal) and the epoxidation method used nih.govrsc.org. For instance, while internal double bonds are often effectively epoxidized, terminal double bonds may be less reactive with certain peroxy acids like m-CPBA nih.govrsc.org. Hydrogen peroxide, particularly in the presence of catalysts, can also be used for epoxidation rsc.org. Enzymatic epoxidation using lipases has also been explored as a method to functionalize the unsaturated side chain of this compound researchgate.net. Epoxidized this compound derivatives, such as side-chain epoxidized this compound glycidyl ether (SCECGE), have been synthesized with varying epoxy functionalities mdpi.comresearchgate.net. These epoxidized derivatives are valuable intermediates for the synthesis of polymers like epoxy resins and polyols ocl-journal.orgocl-journal.orggoogle.com.

Functional GroupReaction TypeReagents (Examples)Site of ModificationReferences
Phenolic HydroxylEtherificationAlkyl halides (e.g., methyl iodide), Epichlorohydrin (B41342), Ethylene oxidePhenolic -OH iiste.orgpatsnap.comacs.org
Phenolic HydroxylEsterificationAcid anhydrides (e.g., acetic anhydride)Phenolic -OH iiste.org
Phenolic HydroxylMannich Base SynthesisFormaldehyde, Primary/Secondary aminesOrtho/Para to Phenolic -OH rsc.orgchemicaljournals.comnih.gov
Phenolic HydroxylBenzoxazine FormationFormaldehyde, Primary aminePhenolic -OH and Ortho Carbon techscience.comrsc.orgcapes.gov.br
Alkyl Side ChainEpoxidationPeroxy acids (e.g., m-CPBA), H₂O₂/Organic acid, EnzymesC=C Double Bonds mdpi.comnih.govresearchgate.netrsc.org

Epoxidation Reactions

Enzymatic Epoxidation Pathways

Enzymatic epoxidation presents a milder and more environmentally friendly alternative to traditional catalytic methods for the epoxidation of this compound's unsaturated side chain rsc.org. Lipases, such as Candida antarctica lipase (B570770) (Novozyme 435), have been explored as biocatalysts for the epoxidation of this compound using hydrogen peroxide and a carboxylic acid like acetic acid rsc.orgresearchgate.netacs.org.

Enzymatic pathways for epoxidation are suggested to offer safer working conditions and reduced environmental impact rsc.org. While enzymatic epoxidation of the side chain has been demonstrated, some studies using lipases have also shown that terminal double bonds may remain unchanged after the reaction, similar to some chemical methods mdpi.com. Despite this, enzymatic methods are being investigated for their potential in producing epoxidized this compound derivatives under milder conditions rsc.orgresearchgate.netacs.org.

Thio-ene Click Chemistry

Thio-ene click chemistry is a highly efficient and versatile reaction for functionalizing molecules containing carbon-carbon double bonds. This reaction involves the addition of a thiol group across an alkene double bond, typically initiated by UV light or a radical initiator. This compound, with its unsaturated side chain, is a suitable substrate for thio-ene click reactions, allowing for the introduction of sulfur-containing functionalities.

Thiol-ene coupling has been successfully applied to this compound to synthesize various derivatives, including polyols and monomers for polymer applications paintsandcoatingsexpert.comresearchgate.netocl-journal.orgtechscience.comocl-journal.orgscientific.nettechscience.com. For example, the reaction between this compound and thioglycerol in the presence of a photoinitiator (e.g., Irgacure 184) and a catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene) under UV light has been used to synthesize this compound-based polyols paintsandcoatingsexpert.comresearchgate.nettechscience.comtechscience.com. This reaction allows for the addition of a thiol group across the double bond of the fatty chain, as confirmed by spectroscopic analysis paintsandcoatingsexpert.comresearchgate.nettechscience.com. Thiol-ene chemistry has also been utilized to synthesize new reactive amines from this compound ocl-journal.orgocl-journal.org and to prepare P- and S-containing UV-cured polymers from this compound derivatives scientific.net.

(Meth)acrylation Reactions

(Meth)acrylation of this compound derivatives introduces reactive acrylate (B77674) or methacrylate (B99206) groups, which can undergo radical polymerization to form crosslinked networks. This is a common strategy for developing this compound-based monomers for coatings, adhesives, and composite materials.

Epoxidized this compound is a common starting material for (meth)acrylation reactions google.com. The reaction involves the addition of acrylic acid or methacrylic acid to the epoxy rings, typically catalyzed by agents such as triphenylphosphine (B44618) or AMC-2 google.com. This reaction can be carried out at elevated temperatures, usually between 70-120 °C google.com. The extent of (meth)acrylation can be monitored by techniques like acid number titration and NMR analysis to confirm the successful addition of (meth)acrylate groups google.com.

This compound methacrylate, obtained through reactions involving epoxidized this compound or hydroxylated this compound, has been used in photoinduced radical polymerization to produce biobased composites researchgate.netmdpi.com. While homopolymerization of cardanyl acrylate can lead to crosslinked materials, linear polymers can be obtained under specific conditions, although they may undergo subsequent crosslinking upon exposure to air or UV light mdpi.com. (Meth)acrylation is a key method for incorporating this compound into vinyl ester resins and other polymerizable systems ocl-journal.orgocl-journal.orggoogle.com.

Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. This methodology is particularly valuable for this compound due to the presence of the unsaturated side chain, enabling the synthesis of novel olefins and polymeric materials with tailored chain lengths and functionalities nih.govnih.govmdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.comresearchgate.netaphrc.orgresearchgate.netwipo.int.

This compound, being a mixture of compounds with varying degrees of unsaturation in the C15 side chain, is a suitable substrate for olefin metathesis reactions nih.govmdpi.comresearchgate.net. The reaction can be used to prepare new this compound-derived olefins and hybrid materials that may be challenging to synthesize by other methods nih.govnih.gov.

Catalytic Systems in Metathesis

Ruthenium-based alkylidene complexes, commonly known as Grubbs catalysts and Hoveyda-Grubbs catalysts, are the most widely used catalytic systems for olefin metathesis reactions involving this compound nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netgoogle.comsemanticscholar.org. Various generations of these catalysts have been employed.

Studies have utilized Hoveyda-Grubbs' catalyst for metathesis reactions on mono-olefinic this compound nih.govresearchgate.netresearchgate.net. Different commercially available ruthenium catalysts, such as C627, C823, C801, and C848, have been investigated for their efficiency in this compound metathesis mdpi.com. The Ru-carbene catalyst C627 has been reported as particularly efficient for homo-cross-metathesis (HCM) of this compound-based olefins researchgate.netsemanticscholar.org.

Metathesis reactions with this compound and/or anacardic acid can be catalyzed by alkylidene ruthenium alkene metathesis catalysts comprising specific phosphine (B1218219) ligands wipo.intgoogle.com. Examples of such catalysts include first-generation catalysts like dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine) ruthenium (II) google.com.

Scope in Novel Olefin Synthesis

Olefin metathesis of this compound opens up possibilities for synthesizing a variety of novel olefins and functional materials. The reaction allows for the preparation of new this compound-derived olefins with altered side chain structures nih.govnih.govresearchgate.net.

Cross-metathesis reactions involving this compound and other olefins can yield valuable products. For instance, direct metathesis of this compound with ethylene has been shown to produce 1-octene (B94956) and 3-(non-8-enyl)phenol in a one-pot synthesis researchgate.netaphrc.org. Metathesis with cis-2-butene (B86535) followed by further functionalization has been used to synthesize a new detergent researchgate.netaphrc.org. The synthesis of 3-vinylphenol, a key intermediate for pharmaceutical drugs, has also been achieved from this compound through ethenolysis followed by isomerizing ethenolysis, utilizing metathesis with ruthenium catalysts rsc.org.

Metathesis has also been applied to synthesize this compound-based hybrid materials, including porphyrins and fullerenes nih.govmdpi.comrsc.orgresearchgate.net. Ring-closing metathesis (RCM) has been used to form cyclic structures from this compound derivatives nih.govresearchgate.net. The ability of olefin metathesis to create new carbon-carbon double bonds in a controlled manner makes it a powerful tool for expanding the chemical space of this compound derivatives and synthesizing molecules that are otherwise difficult to obtain nih.govnih.govresearchgate.net.

Hydrogenation and Selective Reduction Techniques

Hydrogenation and selective reduction techniques are crucial for modifying the aliphatic side chain of this compound, primarily by reducing the carbon-carbon double bonds. This process can lead to saturated this compound or selectively reduce certain double bonds while leaving others intact. google.comtandfonline.com Hydrogenation can improve the oxidative stability and UV resistance of this compound derivatives, which is beneficial for applications like coatings and polymers where yellowing is undesirable. tandfonline.comcardolite.comtandfonline.com

Transfer Hydrogenation

Transfer hydrogenation offers a method for reducing the unsaturation in this compound's side chain using a hydrogen donor molecule, such as isopropanol (B130326), in the presence of a catalyst. nih.govrsc.org This approach can be particularly useful for achieving selective reduction. For instance, ruthenium(III) chloride (RuCl₃) catalyzed transfer hydrogenation using isopropanol has been shown to selectively reduce the polyunsaturated this compound components (dienes and trienes) to the monoene, while surprisingly retaining the C8-C9 double bond with high selectivity. nih.govrsc.org This selectivity is attributed to a high kinetic barrier associated with the reduction of the monoene to the fully saturated product under these conditions. rsc.org

Regioselective Reduction Strategies

Regioselective reduction strategies aim to target specific double bonds within the this compound side chain, which typically consists of a mixture of saturated, mono-, di-, and tri-unsaturated components. rsc.orggoogle.com Achieving regioselectivity allows for the synthesis of this compound derivatives with precise control over the degree and location of unsaturation. While complete saturation of the side chain can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, research also explores methods for partial and selective hydrogenation. google.comtandfonline.comresearchgate.net The selective conversion of polyenes to monoenes via transfer hydrogenation catalyzed by RuCl₃ exemplifies a regioselective approach. nih.govrsc.org The development of such strategies is important for tailoring the properties of this compound-based materials for specific applications.

Addition Reactions Across Double Bonds

The carbon-carbon double bonds in the aliphatic side chain of this compound are reactive sites for various addition reactions. These reactions can introduce new functional groups to the side chain, significantly altering the chemical and physical properties of the this compound molecule. Examples of addition reactions include epoxidation, halogenation, and the thiol-ene reaction. researchgate.netocl-journal.orgingentaconnect.com

Epoxidation of the double bonds can be carried out using various methods, including peroxy acids (such as perbenzoic acid or performic acid), hydrogen peroxide in the presence of catalysts, or even enzymes. ocl-journal.orgmdpi.com Epoxidized this compound derivatives are valuable intermediates for the synthesis of epoxy resins and polyols. techscience.cnocl-journal.orgrsc.org

The thiol-ene reaction, initiated by UV light in the presence of a photoinitiator, allows for the anti-Markovnikov addition of thiols to the double bonds. ingentaconnect.com This reaction provides a pathway to incorporate sulfur-containing groups into the this compound structure, leading to the formation of polyols and other functional materials. ingentaconnect.com

Addition reactions contribute to the versatility of this compound as a building block, enabling the synthesis of diverse derivatives for applications ranging from polymers to surfactants. rsc.orgocl-journal.orgingentaconnect.com

Multi-Site Functionalization and Complex Derivatization

Beyond modifications to the side chain or the phenolic group in isolation, multi-site functionalization allows for simultaneous or sequential reactions at different positions on the this compound molecule, leading to more complex and highly functionalized derivatives.

Synthesis of Bisphenol Derivatives

Bisphenol derivatives of this compound can be synthesized by reacting the phenolic hydroxyl group of this compound with other phenolic compounds or aldehydes, often catalyzed by acids. This process typically involves the condensation of two this compound molecules or this compound with another phenol through a linking group, frequently derived from an aldehyde. rsc.orgresearchgate.net For example, the reaction of this compound with formaldehyde or other aldehydes can yield novolac-type resins, which are a form of phenolic resin. techscience.cngoogle.comresearchgate.net The synthesis of bisphenol this compound derivatives through the modification of the alkyl chain unsaturation with a phenol has also been reported. rsc.org These bisphenol structures serve as important monomers for the production of polymers like epoxy resins and polyurethanes, offering enhanced thermal stability and mechanical properties. rsc.orgresearchgate.net

Formation of Polyhydroxylated this compound Species

Polyhydroxylated this compound species are derivatives containing multiple hydroxyl groups. These can be formed by various routes, often involving the modification of the side chain unsaturation followed by hydrolysis or ring-opening reactions. One common method involves the epoxidation of the double bonds in the side chain, followed by the acid- or base-catalyzed ring opening of the epoxide rings to generate vicinal diols. mdpi.comrsc.orgacs.org For instance, epoxidized this compound can be treated with NaOH to produce polyhydroxylated this compound, which can be used in the preparation of phenolic foams. acs.orgresearchgate.net Another approach involves the reaction of epichlorohydrin with the phenolic hydroxyl group, followed by hydrolysis. rsc.orgresearchgate.net The synthesis of multifunctional alcohols with at least three hydroxyl groups, including at least two in the side chain, has been achieved through processes involving acetylation of this compound followed by further reactions. google.com These polyhydroxylated derivatives are valuable as bio-based polyols for the synthesis of polyurethanes and other polymeric materials, contributing to the development of sustainable chemicals and materials. rsc.orgacs.orggoogle.comrsc.org

Table 1: Illustrative Data on this compound Hydrogenation

Catalyst Reductant Conditions Primary Outcome Selectivity (if reported) Reference
RuCl₃ Isopropanol Transfer Hydrogenation Selective reduction to monoene High selectivity for C8-C9 double bond nih.govrsc.org
Pd/C Hydrogen Stirred three-phase reactor Complete saturation Not specified tandfonline.comresearchgate.net
Raney Nickel Hydrogen - Complete saturation Not specified researchgate.net

Table 2: Examples of Addition Reactions on this compound Side Chain

Reaction Type Reagents/Conditions Product Type Reference
Epoxidation Peroxy acids (e.g., performic acid), H₂O₂/catalyst, Enzymes Epoxidized this compound ocl-journal.orgmdpi.com
Thiol-ene Addition Thiol, UV light, Photoinitiator Thiol-functionalized this compound ingentaconnect.com

Table 3: Examples of Multi-Site Functionalization

Reaction Type Starting Materials/Conditions Product Type Reference
Bisphenol Synthesis This compound, Phenol/Aldehyde, Acid catalyst This compound Bisphenol Derivatives rsc.orgresearchgate.net
Polyhydroxylation Epoxidized this compound, Acid/Base hydrolysis Polyhydroxylated this compound rsc.orgacs.org

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 8851
Isopropanol 3776
Ruthenium(III) chloride 62666
Palladium on Carbon 5320695
Raney Nickel 24652
Formaldehyde 1120
Epichlorohydrin 31233
Sodium Hydroxide 14798
Hydrogen Peroxide 784
Formic Acid 302
Phenol 996
Acetic Anhydride 8074
p-Toluenesulfonic Acid 6096
Methacrylic acid 6520
Triphenylphosphine 8513
Diethyl azodicarboxylate 16227651
Ethyl acetate 8857
m-Chloroperbenzoic acid 6177
Allyl bromide 7911
Hydrogen chloride 313
Diethanolamine (B148213) 31137
Diethylamine 801
2-Methylaminoethanol 10972
Glycerol 753
Dimethyl succinate 8036
Titanium(IV) butoxide 20517
Acetic acid 176
Toluene (B28343) 1140
Sodium acetate 8814
Trifluoroacetic acid 6377
Chloroform 6217
Diethyl ether 3083
Hexane 8058
Dichloromethane 6344
Ammonia (B1221849) 223
Dioxane 31215
Methyl 16-(3-hydroxyphenyl)hexadecanoate Not found on PubChem
3-(16-Hydroxyhexadecyl)phenol Not found on PubChem
3-(16-Aminohexadecyl)phenol Not found on PubChem
2-Mercaptoethanol 8753
1-Thioglycerol 76776
Bisphenol A 6623
Aniline 671
4,4′-Diaminodiphenyl sulfone 7975
Acetone 180
Veratraldehyde 445774
Guaiacol 460
3-Pentadecylphenol 82215
1,3-Dibromopropane 7892
Potassium carbonate 6353
Dimethylformamide 7930
Ethyl acetate 8857
Sodium hydroxide 14798
Sodium sulfate (B86663) 24204
Diethyl ether 3083
NDI2OD-Br Not found on PubChem
NDICL-Br Not found on PubChem
T2 Not found on PubChem
PdCl₂(PPh₃)₂ 18291
1,4-Cyclohexadiene (B1204751) 6558
3-Non-8-enylphenol Not found on PubChem
1-Octene 11187
Methyl oleate (B1233923) 5362515
Sodium this compound sulfate Not found on PubChem
17 β-oestradiol 5757
Ethylene carbonate 7399
Palladium acetate 11194
1,4-Bis(diphenylphosphino)butane (B1266417) 73518
Nitric acid 944
Acetonitrile 6342
Methanol (B129727) 887
5-n-Pentadecyl-2-tert-butylphenol Not found on PubChem
Methyltrioxorhenium(VII) 68615
3-n-Pentadecylphenol 82215
2,4-Diiodo-5-n-pentadecylphenol Not found on PubChem
Zinc(II) perchlorate (B79767) hexahydrate 101603-18-3 (anhydrous)
Zinc(II) tetrafluoroborate 13826-83-0 (anhydrous)
Zinc(II) triflate 26279-13-0 (anhydrous)
Zinc(II) iodide 13987-03-4 (anhydrous)
Zinc(II) bromide 7699-50-5 (anhydrous)
Zinc(II) chloride 7646-85-7 (anhydrous)
Zinc(II) acetate 557-34-6 (anhydrous)
Zinc carbonate 3486-35-9 (anhydrous)
Carvacrol 10475
Poly(lactic acid) 24759-89-5
1,3-Dioxolan-4-one 5464-28-8
3-Pentadecylphenol 82215
Sodium hydroxide 14798
Water 963
Methanol 887
Diethyl ether 3083
Hydrogenated this compound Not found on PubChem
Octyl phenol 25551-13-7
Zinc hydroxide 20427-58-1
Rosin (B192284) 64331-51-7
Glycerine 753
Paraformaldehyde 30525-89-4
4-Dodecylphenol 104-43-8
Polyether monoamine Not found on PubChem
Jeffamine Not found on PubChem
Benzoxazine 272-89-9
Novolac 9003-35-4
Anacardic acid 10189-76-1
Cardol 2133-86-0
2-Methyl cardol Not found on PubChem
Sulfuric acid 1118
Diethyl sulfate 66-96-6
Stearamide 112-38-9
1,4-Dichlorobutane 110-56-5
Formic acid 302
Hydrogen peroxide 784
Sodium acetate 8814
Trifluoroacetic acid 6377
Chloroform 6217
Diethyl ether 3083
Hydrogenated this compound Not found on PubChem
Paraformaldehyde 30525-89-4
Phenol 996
Formaldehyde 1120
Salicyl alcohol 90-01-7
Boric acid 311
Lignin (B12514952) 9005-53-2
Silicon whiskers Not found on PubChem
Ruthenium based-1st generation catalysts Not found on PubChem
[RhCl(PPh₃)₃] 16414-31-6
3-Nonylphenol (B92495) 104-40-5
17 β-oestradiol 5757
Allylic this compound derivatives Not found on PubChem
Palladium acetate 11194
1,4-Bis(diphenylphosphino)butane 73518
7-membered ring lactones Not found on PubChem
3-n-Pentadecylphenol 82215
Nitric acid 944
Acetonitrile 6342
Methanol 887
5-n-Pentadecyl-2-tert-butylphenol Not found on PubChem
Reductive carbonylation Not applicable
Benzoxazole-2-one derivative Not found on PubChem
MeReO₃ 26964-61-4
Aromatic iodination of 3-n-pentadecylphenol Not applicable
Palladium-catalysed cross-coupling reactions Not applicable
Suzuki reaction Not applicable
Heck reaction Not applicable
Sonogashira reaction Not applicable
2,4-Diiodo-5-n-pentadecylphenol Not found on PubChem
Regioselective dehalogenation/vinylation reaction Not applicable
Bisphenol A diglycidyl ether 1675-54-3
Polyamine hardener Not found on PubChem
Epoxidized this compound-based polymers Not found on PubChem
This compound diol Not found on PubChem
Dimethyl succinate 8036
Titanium(IV) butoxide 20517
This compound alkyl alcohol ether Not found on PubChem
Cationic catalyst Not applicable
This compound glycol ether Not found on PubChem
Triene structure Not applicable
This compound-based polymer polyol Not found on PubChem
This compound-based epoxidized novolac vinyl ester resin Not found on PubChem
This compound-based epoxidized novolac resin Not found on PubChem
Methacrylic acid 6520
Triphenylphosphine 8513
This compound-based novolac-type phenolic resin Not found on PubChem
Formaldehyde 1120
p-Toluene sulphonic acid 6096
Bisbenzoxazine monomers based on bisphenol-A Not found on PubChem
Aniline 671
Bis-(4-(4-aminophenoxy)phenyl)ether Not found on PubChem
Bis-(3-(4-aminophenoxy)phenyl)ether Not found on PubChem
2,2-Bis(4-(4-aminophenoxy)phenyl)propane Not found on PubChem
This compound bisphenol Not found on PubChem
Mannich base this compound bisphenol Not found on PubChem
HClO₄ 7601-90-3
NC-514 Not found on PubChem
2-ethylamino-ethanol 109-84-2
Oxazolidine intermediate Not found on PubChem
Mannich-based polyol Not found on PubChem
Undecylenic acid 112-38-9
Thiol coupling Not applicable
Curtius rearrangement Not applicable
Castor oil 8001-79-4
3-Mercaptopropionic acid 1746-01-6
Biobased polyurethane waterborne dispersion Not found on PubChem
This compound-modified novolac resins Not found on PubChem
Cyanate (B1221674) ester monomers containing pentadecyl-substituted cyclohexyl moieties Not found on PubChem
1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane Not found on PubChem
Acetylation of this compound Not applicable
Acetic anhydride 8074
p-toluene sulphonic acid 6096
Benzene (B151609) sulphonic acid 98-09-9
Sulphuric acid 7664-93-9
1-acetoxy-3-(8,11,14-pentadecatrienyl) benzene Not found on PubChem
Double distilled this compound Not found on PubChem
Acetic acid 176
Polyhydroxy polyether resins Not found on PubChem
Polyethoxylate surfactants derived from phenolic lipids Not found on PubChem
This compound resins Not found on PubChem
This compound-DEAD adduct Not found on PubChem
Hydrazino-ester derivative of this compound Not found on PubChem
Hydrazine derivative Not found on PubChem
Hydrazine 302
This compound-DEAD reaction mixture Not found on PubChem
This compound-PO Not found on PubChem
This compound-GLY Not found on PubChem
2-mercaptoethanol (ME) 8753
1-thioglycerol (TG) 76776
This compound-PO-ME Not found on PubChem
This compound-PO-TG Not found on PubChem
This compound-GLY-ME Not found on PubChem
This compound-GLY-TG Not found on PubChem
TG dimer Not found on PubChem
This compound epoxide Not found on PubChem
Amino alcohol derivative of this compound Not found on PubChem
This compound-based diol Not found on PubChem
DMS 8036
DMS_enz_12_THF Not found on PubChem
DMS_tit_12 Not found on PubChem
This compound-based polymer polyol Not found on PubChem
This compound alkyl alcohol ether Not found on PubChem
This compound glycol ether Not found on PubChem
Triene structure Not applicable
Hydrogenation this compound Not found on PubChem
4-dodecylphenol 104-43-8
Zinc hydroxide 20427-58-1
Paraformaldehyde 30525-89-4
Glycerine 753
Hydrogenated this compound modified rosin phenolic resin Not found on PubChem
Resol 9003-35-4
C₁₅H₃₁ Not applicable
C₂₁H₃₂O Not applicable
This compound-based polymer polyol Not found on PubChem
This compound alkyl alcohol ether Not found on PubChem
This compound glycol ether Not found on PubChem
Triene structure Not applicable
Hydrogenated this compound Not found on PubChem
4-dodecylphenol 104-43-8
Zinc hydroxide 20427-58-1
Paraformaldehyde 30525-89-4
Glycerine 753
Hydrogenated this compound modified rosin phenolic resin Not found on PubChem
Resol 9003-35-4
C₁₅H₃₁ Not applicable
C₂₁H₃₂O Not applicable
Methyl 16-(3-hydroxyphenyl)hexadecanoate Not found on PubChem
DTBPMB modified palladium catalyst Not found on PubChem
Ru(acac)₃/triphos/MSA catalytic system Not found on PubChem
Aqueous dioxane and ammonia solution Not applicable
3-(16-hydroxyhexadecyl)phenol Not found on PubChem
3-(16-aminohexadecyl)phenol Not found on PubChem
Methoxycarbonylated this compound Not found on PubChem
Dioxane/water solution Not applicable
Insoluble polymeric solids Not applicable
Dichloromethane 6344
Hexane 8058
Aqueous ammonia Not applicable
Ru(acac)₃/triphos/MSA catalytic system Not found on PubChem
3-(16-aminohexadecyl)phenol Not found on PubChem
3-(16-hydroxyhexadecyl)phenol Not found on PubChem
Insoluble polymeric solids Not applicable
Methyl 16-(3-hydroxyphenyl)hexadecanoate Not found on PubChem
Ru(acac)₃/triphos/MSA catalytic system Not found on PubChem
3-(16-aminohexadecyl)phenol Not found on PubChem
3-(16-hydroxyhexadecyl)phenol Not found on PubChem
Insoluble polymeric solids Not applicable
This compound bisphenol Not found on PubChem
Alkyl chain unsaturation Not applicable
Ramasri et al. Not applicable
Polyol Not found on PubChem
NC-514 molecule Not found on PubChem
Mannich base this compound bisphenol Not found on PubChem
Ethanol 702
2-ethylamino-ethanol solution Not found on PubChem
Diethanolamine 31137
HClO₄ 7601-90-3
Jing et al. Not applicable
Phenylation of aliphatic chain Not applicable
Phenol hydroxy groups Not applicable
Epichlorohydrin 31233
Commercial epoxidized this compound bisphenol Not found on PubChem
Kathalewar et al. Not applicable
Secondary amines Not applicable
Diethanolamine 31137
Diethylamine 801
2-methylaminoethanol 10972
Surresh et al. Not applicable
Epichlorohydrin 31233
Hydrolysis Not applicable
ZnCl₂ 7646-85-7
Alkaline conditions Not applicable
Epicard Not found on PubChem
Epoxy ring opening Not applicable
This compound-based polyols Not found on PubChem
Acidic conditions Not applicable
Epoxy ring Not applicable
Hydroxy function Not applicable
This compound-based Mannich polyol Not found on PubChem
Oxazolidine intermediate Not found on PubChem
PU nanocomposite coatings Not found on PubChem
Ionescu et al. Not applicable
Mannich-based polyol Not found on PubChem
Epoxidized this compound Not found on PubChem
Enzyme Not applicable
Peroxy acids Not applicable
Epoxidation catalysts Not applicable
Polyhydroxylated this compound Not found on PubChem
Epoxied this compound Not found on PubChem
NaOH treatment Not applicable
Phenolic foams Not found on PubChem
Heterogeneous functionalization of cellulose (B213188) Not applicable
Heat-resistant thermoplastic material Not found on PubChem
Biobased gel polymer electrolyte Not found on PubChem
Potassium ions 24438
Polyester Not found on PubChem
DMS 8036
This compound-based diol Not found on PubChem
Titanium (IV) butoxide 20517
Nitrogen atmosphere Not applicable
Magnetic stirring Not applicable
Enzymatic polycondensation Not applicable
Dimethyl succinate 8036
THF 109-99-9
Metal-based polycondensation Not applicable
FT-IR spectra Not applicable
Polymers prepared via enzymatic polycondensation Not found on PubChem
Polymers synthesized by enzymatic catalysis Not found on PubChem
Diesters Not applicable
Supporting Information Not applicable
Figure S2 Not applicable
Catalytic hydrogenation of this compound Not applicable
Pd/C Catalyst 5320695
Stirred three-phase-slurry reactor Not applicable
Palladium on carbon 5320695
Activated carbon powder 7440-44-0
Process parameters Not applicable
Kinetics of hydrogenation Not applicable
Parallel–series reactions Not applicable
Hydrogen 784
This compound 8851
Second-order series reaction model Not applicable
Experimental data Not applicable
IVs Not applicable
Tri-olefin Not applicable
Di-olefin Not applicable
Mono-olefin Not applicable
Saturated Not applicable
IV Not applicable
Rate of hydrogenation Not applicable
Hydrogen partial pressure Not applicable
Linear variation Not applicable
Hydrogenated this compound Not found on PubChem
Oxidation Not applicable
Side-chain polymerization Not applicable
Chemical portability Not applicable
Lighter in colour Not applicable
Value in practical applications Not applicable
Raw this compound Not found on PubChem
Mass Transfer Considerations Not applicable
Heterogeneously catalysed three-phase reaction Not applicable
Diffusion of hydrogen Not applicable
Bulk gas phase Not applicable
Gas–liquid interface Not applicable
Transfer of hydrogen Not applicable
Bulk liquid phase Not applicable
Diffusion of hydrogen and this compound Not applicable
Catalyst surface Not applicable
Active site Not applicable
Pores of the catalyst Not applicable
Liquid–solid and intraparticle diffusion Not applicable
Chemical reaction Not applicable
Overall kinetics Not applicable
Rate controlling step Not applicable
Effect of Temperature Not applicable
Operating temperature Not applicable
Hydrogen partial pressure Not applicable
Agitation speed Not applicable
Catalyst concentration Not applicable
Extent of hydrogenation Not applicable
Complete saturation Not applicable
Hydrogenation of this compound to monoene Not applicable
Hydrogen transfer reaction Not applicable
Iso-propanol 3776
RuCl₃ catalyst 62666
Kinetics mechanism Not applicable
Di-olefnic Not applicable
Mono-olefinic this compound Not found on PubChem
Perdriau et al. Not applicable
Selective hydrogenation Not applicable
Hydrogen transfer reaction Not applicable
Iso-propanol 3776
RuCl₃ catalyst 62666
Raney nickel catalyst 24652
Internal and external diffusion Not applicable
Kinetics data Not applicable
Intrinsic kinetics Not applicable
Second-order irreversible series-parallel reaction Not applicable
Experimental conditions Not applicable
Madhusudhan et al. Not applicable
Kinetics of this compound hydrogenation Not applicable
Raney nickel 24652
Rufert nickel catalyst Not found on PubChem
Power law Not applicable
Kinetic modelling Not applicable
Mao et al. Not applicable
Ionic liquids Not applicable
[Bmim]PF₆ 24438
Selective hydrogenation Not applicable
Room temperature Not applicable
Complete conversion Not applicable
Nearly 100% selectivity Not applicable
Energy required Not applicable
Production of γ-valerolactone Not found on PubChem
Reaction system of ionic liquid/catalyst Not applicable
Good reusability Not applicable
This compound derivatives Not found on PubChem
Epoxidized this compound Functionality Not applicable
Reactivity Not applicable
Network Formation Not applicable
Properties Not applicable
CGE monomer Not found on PubChem
Double bonds Not applicable
FA 302
Toluene 1140
H₂O₂ 784
Drop-wise addition Not applicable
Room temperature Not applicable
Washing Not applicable
Wt. % Not applicable
Phenolation Not applicable
Chemical modification of the side chain Not applicable
Direct epoxidation Not applicable
Olefinic compounds Not applicable
Peroxy acids Not applicable
Formic acid 302
Hydrogen peroxide 784
In situ Not applicable
Enzymatic epoxidation Not applicable
Strong acids Not applicable
meta-chloroperbenzoic acid (m-CPBA) 6177
Functionalize the side chain Not applicable
Secondary, aliphatic epoxies Not found on PubChem
Terminal double bonds Not applicable
CGE molecule Not found on PubChem
Effectively epoxidized Not applicable
Primary epoxy/molecule Not applicable
Terminal double bond functionality Not applicable
SCECGE resin Not found on PubChem
Total epoxy/molecule Not applicable
Primary (phenolic and terminal epoxy) Not applicable
Aliphatic secondary epoxies Not found on PubChem
EEW values Not applicable
CGE resin Not found on PubChem
SCECGE Not found on PubChem
Addition of the oxirane rings Not applicable
Side chain Not applicable
Successful Not applicable
Properties of the epoxy monomers Not applicable
Per oligomer Not applicable
Detailed structure analysis Not applicable
This compound-based NC514 epoxy resin Not found on PubChem
Significant amount of impurities Not applicable
Higher molecular weight oligomers Not applicable
Phenolation and epoxidation of this compound Not applicable
Modification of this compound Not applicable
Thermoset synthesis Not applicable
Functionalization of the phenolic ring Not applicable
Alkyl side chain Not applicable
Previous work Not applicable
Functionalized at the phenol moiety Not applicable
Synthesize monofunctional epoxy Not applicable
Epichlorohydrin 31233
Chain-capping agent Not applicable
Thermoset formulations Not applicable
Functionalization of the this compound Not applicable
Unsaturation sites Not applicable
Side chain Not applicable
Phenolation of the double bonds Not applicable
This compound molecule Not applicable
Phenolated Not applicable
Subsequent epoxidation Not applicable
Epichlorohydrin 31233
Produce monomers Not applicable
Thermosetting materials Not applicable
Epoxy compounds Not found on PubChem
Cross-linked networks Not applicable
Mono-functional Not applicable
Effective in producing relatively flexible systems Not applicable
Reactive blended Not applicable
Commercial DGEBA Not found on PubChem
Co-epoxides containing bisphenol A and this compound Not found on PubChem
Varying molar compositions Not applicable
Synthesised Not applicable
Characterised Not applicable
Introduction of 20 mol% this compound into bisphenol A Not applicable
Reduced tensile, impact and compressive strengths Not applicable
Curing by a polyamine hardener Not applicable
Considerable improvement in elongation-at-break Not applicable
Decrease in energy absorption Not applicable
Cashew nut shell liquid (CNSL) Not found on PubChem
Polymers Not applicable
Polymerisation Characteristics of CNSL Not applicable
Polymerised Not applicable
Variety of methods Not applicable
Addition Polymerisation Not applicable
Side chain double bonds Not applicable
Cationic initiators Not applicable
Sulphuric acid 7664-93-9
Diethylsulphate 66-96-6
Condensation Polymerisation Not applicable
Phenolic ring Not applicable
Aldehydic compounds Not applicable
Polymerisation after Chemical Modification Not applicable
Introduce speciality properties Not applicable
Oxidative Not applicable
Ethers Not applicable
Plasticizers for synthetic rubbe Not applicable
Reduce the shore hardness Not applicable
Improve the ageing properties Not applicable
Azo dyes Not applicable
Three pentadecyl phenol 82215
Sulphonated products of this compound Not found on PubChem
Intermediates for Azo Dyes Not applicable
Wax Substitutes Not applicable
Waxing solids with high melting points Not applicable
This compound resins Not found on PubChem
Suitable Amide Not applicable
Stearamide 112-38-9
3 pentadecyl phenol 82215
1:4 Dichlorobutane 110-56-5
Wax with a melting point Not applicable
Process for Selective Extraction of this compound from Cashew Nut Shell Liquid (CNSL) Not applicable
Useful applications Not applicable
Decarboxylated oil Not found on PubChem
Heating the oil Not applicable
Reduced pressure Not applicable
Mercury 7439-97-6
Production of both cardol and anacardol Not applicable
Cashew nuts Not applicable
Nut shells Not applicable
CNSL is a mixture of four components Not applicable
Substituted phenols Not applicable
Anacardic acid 10189-76-1
This compound 8851
Cardol 2133-86-0
2-methyl cardol Not found on PubChem
Monohydric phenols Not applicable
Dihydric phenols Not applicable
Nut Not applicable
CNSL occurs mainly as anacardic acid Not applicable
Cardol around slightly lower than 10% Not applicable
Hot-oil bath process for extraction of CNSL Not applicable
Anacardic acid gets decarboxylated to this compound Not applicable
Technical grade CNSL Not found on PubChem
Main components Not applicable
This compound 8851
Cardol 2133-86-0
Polymerised CNSL Not found on PubChem
CNSL can be extracted by the expeller method Not applicable
Oil has to be heated after extraction Not applicable
Convert anacardic acid to this compound Not applicable
Expelled and heated CNSL Not found on PubChem
Less amount of polymerised CNSL Not applicable
CNSL process sequence in basic steps Not applicable
Wetting of the cashew nuts Not applicable
Dipping in a hot water vat Not applicable
Moisture balance Not applicable
Shell and kernel of the cashew nut Not applicable
Removal of superficial moisture Not applicable
Steaming of the nuts Not applicable
Open up the pores of the shells Not applicable
Subjecting the conditioned nuts dipping in a vat Not applicable
Cashew nut shell oil Not found on PubChem
Temperature is kept at 170°C to 185°C Not applicable
Predetermined period Not applicable
Most of the oil issues out of the shells Not applicable
Process for preparing polyurethane polyol Not applicable
Rigid foams therefrom from this compound Not applicable
Synthesis of polyol based on renewable resource material Not applicable
Various applications Not applicable
Disclosed novel polyol Not found on PubChem
Derived from this compound Not applicable
Product obtained by treating cashew nut shell liquid Not applicable
CNSL consists primarily of anacardic acid Not applicable
Decarboxylated when heated in the presence of acid Not applicable
This compound 8851
Meta substituted phenol Not applicable
Used in this invention Not applicable
Side chain in this compound Not applicable
Average of two double bond per molecule Not applicable
Oxidation with peracid Not applicable
Subsequent saponification Not applicable
Yields tetra functional polyols Not found on PubChem
Example 1 Not applicable
Mixture of formic acid and this compound Not applicable
Glass vessel Not applicable
Stirring Not applicable
Cooled to 0° C Not applicable
Stirring continued Not applicable
Maintaining the temperature Not applicable
30% H₂O₂ 784
Drop wise addition Not applicable
Pressure equalizing funnel Not applicable
Addition time Not applicable
Cooling bath Not applicable
Reaction temperature is increased to 35° C Not applicable
Epoxy groups present Not applicable
Converted to hydroxyl-formoxy ester Not found on PubChem
Half ester so produced Not found on PubChem
Hydrolyzed with sodium acetate Not applicable
80°C for 4 hours Not applicable
Example 3 Not applicable
Mixture of formic acid and this compound Not applicable
Glass vessel Not applicable
Stirred at cooled to 0° C Not applicable
Stirring continued Not applicable
Maintaining temperature Not applicable
30% H₂O₂ 784
Drop wise addition Not applicable
Pressure equalizing funnel Not applicable
Addition is required 5-10 hours Not applicable
Maintaining temperature by ice cooling Not applicable
Reaction temperature is increased to 35° C Not applicable
Epoxy groups present Not applicable
Hydrolyzed to hydroxyl-formoxy ester Not found on PubChem
Half ester so produced Not found on PubChem
Hydrolyzed with sodium acetate Not applicable
80°C for 4 hours Not applicable
Water washing Not applicable
Remove the excess acid or alkali Not applicable
Present in the product Not applicable
Epoxidation reaction occurs approximately at room temperature Not applicable
Temperature should be controlled between 0-80° C Not applicable
Preferred temperature is 35°C Not applicable
Per formic acid oxidation Not applicable
Reaction temp can cause the reaction to become violent Not applicable
Reaction is finished in 30 to 36 hours Not applicable
All the reactants are mixed together Not applicable
This compound based polyol Not found on PubChem
Made by the method of the present invention Not applicable
Viscosity in the range of 5000-9000 centipoise Not applicable
500-900 Pa. s Not applicable
Room temperature Not applicable
Cimteclab S.R.L. Not applicable
Synthesis of novel multifunctional this compound's derivatives Not found on PubChem
Use as halogen free polyurethanic foams precursors Not applicable
FR2949783B1 (fr) Not applicable
2009-09-10 Not applicable
2012-08-17 Not applicable
Coatex Sas Not applicable
Polyurethanes associatifs a base de this compound Not found on PubChem
Epaississants associatifs correspondants Not found on PubChem
Leurs utilisations Not applicable
KR101704858B1 (ko) Not applicable
2010-06-03 Not applicable
2017-02-08 Not applicable
이데미쓰 고산 가부시키가이샤 Not applicable
안정성이 향상된 캐슈 Not applicable
Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation Not applicable
Density functional theory study Not applicable
Catalysis Science & Technology (RSC Publishing) Not applicable
DOI:10.1039/D3CY00135K Not applicable
Alcoholysis of monounsaturated fatty esters Not applicable
Gives rise to alkenes Not applicable
Alkoxycarbonylation of the same substrate Not applicable
Leads to the diesters Not applicable
Precursors to the diols Not found on PubChem
Current mechanistic study Not applicable
Cashew nut shell liquid (CNSL) Not found on PubChem
Member of the oleochemical family Not applicable
Sustainable feedstock Not applicable
Many applications Not applicable
Additive to commercial surfactants Not applicable
Brake linings Not applicable
Cement Not applicable
Laminating resins Not applicable
Paints Not applicable
Surface coatings Not applicable
Varnishes Not applicable
Field of nanotechnology Not applicable
Synthesis of pharmaceutical drugs Not applicable
Organic solar cells Not applicable
Broad interest Not applicable
Context of a sustainable chemical economy Not applicable
CNSL is a mixture of three phenolic compounds Not applicable
Anacardic acid 10189-76-1
This compound 8851
Cardol 2133-86-0
Phenol in is each of these compounds Not applicable
Substituted by a 15-carbon chain Not applicable
One, two, or three double bonds separated by a methylene group Not applicable
Few percent of these compounds also contain the fully saturated side chain Not applicable
Heating of CNSL mixture Not applicable
Results in the decarboxylation of anacardic acid to afford this compound and cardol Not applicable
Roughly a 4 : 1 ratio Not applicable
Technical CNSL Not found on PubChem
Vacuum distillation of technical CNSL gives this compound Not applicable
Still a mixture of cardanols with unsaturated side chains Not applicable
Containing one, two, or three double bonds or a fully saturated side chain Not applicable
Scheme 1 Components of natural and technical CNSL Not applicable
Image file: d3cy00135k-s1.tif Not applicable
Scheme 1 Components of natural²¹ and technical CNSL Not applicable
de Vries and co-workers Not applicable
Devised a method for reducing the mixture of this compound polyunsaturates to pure monounsaturated this compound²⁵ Not applicable
Overcome the challenge of adapting CNSL at the industrial scale Not applicable
Achieved high selectivity towards the this compound monoene Not applicable
RuCl₃/iPrOH system Not applicable
iPrOH acted as the reducing agent Not applicable
Arguably via transfer hydrogenation²⁷–³⁶ Not applicable
Acetone as the by-product 180
de Vries and co-workers proposed a homogeneous hydrogen transfer from the solvent Not applicable
Involvement of the aromatic ring of the substrate in the catalytic activity Not applicable
Another solvent molecule coordinates to the Ru Not applicable
Allow the subsequent transfer hydrogenation (ΔG₂₁→₂₂ = 0.9 kcal mol⁻¹) Not applicable
Leading to a this compound derivative with a fully saturated carbon chain (23, not shown in Scheme 13) Not found on PubChem
Transition state to this product Not applicable
Affords a barrier of ΔG‡₂₂→₂₃ = 25.2 kcal mol⁻¹ Not applicable
Irrespective of the overall thermodynamic driving force for full reduction Not applicable
Kinetic barrier associated with the final transfer hydrogenation leading to a fully saturated this compound Not applicable
Gives an overall barrier of 46.6 kcal mol⁻¹ (difference of free energy between MARI, i.e., η³-allyl complex, 15, and TS22–23) Not applicable
Before turning to complete reduction to the saturated product Not applicable
Discuss the kinetic barriers leading to the diene and the monoene products Not applicable
During reduction to the this compound diene Not applicable
Intermediate 10 was observed Not found on PubChem
Alkenyl chain dissociates from the metal atom Not applicable
Allow hydrogen transfer from isopropoxide to the metal Not applicable
Conceivable that the dangling diene in 10 is liberated Not applicable
Replaced with fresh triene Not applicable
Affording intermediate 1 Not found on PubChem
Explored catalytic cycle involved the hydrogenation of the triene this compound giving the diene product Not applicable
Highly stable η³-allylic intermediate Not applicable
Kinetic barrier of 29.1 kcal mol⁻¹ Not applicable
Followed further hydrogenation leading to a more stable η³-allylic intermediate Not applicable
Further reduction to the this compound monoene product Not applicable
Required an overall barrier of 29.2 kcal mol⁻¹ Not applicable
Offers a rationale for the requirement of elevated temperatures (refluxing isopropanol) Not applicable
Reduction of the monoene to the fully saturated product was also considered Not applicable
Double bond moves closer to the phenol moiety of the this compound Not applicable
Flexibility of the carbon chain decreases Not applicable
Increasing the steric strain of the carbon chain to the Ru metal Not applicable
High steric hindrance prevents solvent coordination with the metal atom Not applicable
High kinetic barrier of 46.6 kcal mol⁻¹ for the final transfer hydrogenation Not applicable
Making the reduction of the monoene to the fully saturated product implausible Not applicable
Good agreement with the experiment Not applicable
No such full hydrogenation is observed Not applicable
Rationalising the 100% selectivity towards the monoene product Not applicable
Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation Not applicable
Density functional theory study Not applicable
Request PDF Not applicable
ResearchGate Not applicable
May 2023 Not applicable
DOI:10.1039/D3CY90028B Not applicable
Authors: Shahbaz Ahmad at Brookhaven National Laboratory Not applicable
Shahbaz Ahmad Not applicable
Brookhaven National Laboratory Not applicable
m-alkenylnitrobenzenes (I) Not found on PubChem
Nitroalkenylbenzene (IV) Not found on PubChem
Hydrogenated Not applicable
RhCl₃/phase transfer catalyst system Not found on PubChem
Producing the compounds (III) or (V) Not found on PubChem
Result of hydrogenation in the side chain Not applicable
Read more Not applicable
Article Not applicable
Spontaneous trans‐Selective Transfer Hydrogenation of Apolar B=B Double Bonds Not applicable
May 2019 Not applicable
Angewandte Chemie Not applicable
Michael Dömling Not applicable
Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation Not applicable
Density functional theory study Not applicable
Request PDF Not applicable
On May 9, 2023 Not applicable
Shahbaz Ahmad Not applicable
Others published Not applicable
Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation Not applicable
Density functional theory study Not applicable
Find, read and cite all the research you need on ResearchGate Not applicable
Calculations corroborate that the O₂ reduction goes through formation of an intermediate iridium hydroperoxo complex Not applicable
Reacts with 1H(H) to eliminate water Not applicable
Restore 1 Not found on PubChem
Restart the catalytic cycle Not applicable
Phenolic constituents of natural cashew nut-shell liquid (CNSL) from Anacardium occidentale Not applicable
Separated by high-performance liquid chromatography Not applicable
5-μm ODS Spherisorb Not applicable
Reversed-phase method Not applicable
Relative molar response values for the saturated component phenols Not applicable
Use of an internal standard Not applicable
Quantitative procedure Not applicable
Isocratic elution with acetonitrile-water-acetic acid Not applicable
Gradient elution with acetonitrile followed by tetrahydrofuran Not applicable
Enabled a total analysis to be effected Not applicable
Various regional sources of natural CNLS have been examined Not applicable
Calculations were carried out to explore the possibility that H₂O₂ is released from the hydroperoxo intermediate together with catalyst 1 Not applicable
Subsequent water elimination reaction occurs by reduction of produced H₂O₂ with 1H(H) to regenerate catalyst 1 Not applicable
Preliminary results concerning the O₂ reduction in acidic conditions Not applicable
Reaction proceeds by intermediate production of H₂O₂ Not applicable
Reacts with 1H(H) to eliminate water Not applicable
Restore [1H]⁺ Not found on PubChem
Restart the catalytic cycle Not applicable
Energetics of the process appear to be definitely more favorable with respect the analogous pathways in neutral conditions Not applicable
To read the file of this research Not applicable
Request a copy directly from the authors Not applicable
To read the file of this research Not applicable
Request a copy directly from the authors Not applicable
Explanation for the high selectivity observed Not applicable
Competition between strongly coordinating solvent and alkyne for a Pd(alkene)-intermediate Not applicable
Phenolic constituents of natural cashew nut-shell liquid (CNSL) from Anacardium occidentale Not applicable
Separated by high-performance liquid chromatography Not applicable
5-μm ODS Spherisorb Not applicable
Reversed-phase method Not applicable
Relative molar response values for the saturated component phenols Not applicable
Use of an internal standard Not applicable
Quantitative procedure Not applicable
Foaming resol resin modified with polyhydroxylated this compound Not found on PubChem
Application to phenolic foams Not applicable
ResearchGate Not applicable
This compound 8851
Obtained from cashew processing industry Not applicable
Attracted more and more attention from researchers Not applicable
Developing phenolic foam (PF) toughness Not applicable
Present work Not applicable
Polyhydroxylated this compound (PHC) Not found on PubChem
Obtained from CC in unsaturated side chain of this compound Not applicable
Condition of H₂O₂ and HCOOH Not applicable
Phenol 996
Reacted with formaldehyde Not applicable
Successfully formulate foaming resol resin Not found on PubChem
Replacement percentage of phenol by PHC Not applicable
Up to 20% (wt/wt) Not applicable
10% higher than that of literatures reported Not applicable
Phenolic foam (PF) Not found on PubChem
Fabricated with the above foaming resol resin Not applicable
Certain foaming agents Not applicable
Agrowaste from the cashew industry Not applicable
Generates phenolic lipid (this compound)-rich cashew nutshell liquid (CNSL) Not applicable
Recently shown extensive commercial utility Not applicable
This compound naturally exists as a mixture of three structurally different components Not applicable
C15-alkylene chains Not applicable
Monoene Not applicable
Diene Not applicable
Triene Not applicable
Separation of these three fractions Not applicable
Bottleneck Not applicable
Crucial for certain structural designs and reproducibility Not applicable
Herein, we describe the gram-scale purification of this compound into each component Not applicable
Flash column chromatography Not applicable
Sustainability framework Not applicable
Polyhydroxylated this compound (PHC) Not found on PubChem
Used to replace 20% of phenol in the resol resin production Not applicable
Synthesized resin Not applicable
Successfully used to prepare PF foams Not applicable
Excellent mechanical properties Not applicable
PHC substitution has been found to increase the compressive strength and flexural strength by 57% and 56% respectively Not applicable
Improve the thermal stability and sustainability of phenolic resin Not applicable
This compound-substituted phenolic resin Not found on PubChem
Prepared by copolymerizing salicyl alcohol, this compound, and boric acid Not applicable
Phenol-formaldehyde-cardanol mole ratio of 1:1.2:0.05 Not applicable
These PFs showed improved mechanical properties Not applicable
Synthesis of a novel this compound-based compound Not found on PubChem
Environmentally sustainable production of phenolic foam Not applicable
Article Not applicable
Full-text available Not applicable
Aug 2018 Not applicable
J MATER SCI Not applicable
Yong Chen Not applicable
Caiying Bo Not applicable
Further used with a phenolic resin (PR) and lignin Not applicable
Produce three types of phenolic foams (PF) Not applicable
Upon stirring with foaming agents Not applicable
Obtained solid foams (LWSPF) Not found on PubChem
Characterized by Fourier transform infrared spectroscopy (FT-IR) Not applicable
Thermogravimetric analysis (TGA) Not applicable
Scanning electron microscopy (SEM) Not applicable
Results indicated that the formation of Si-O bonds in the modified PR improved the characteristics of the foams Not applicable
Moreover, the introduction of silicon whiskers and lignin made the foam cells smaller and Not applicable
Green Chemistry Not applicable
RSC Publishing Not applicable
Due to its unsaturated side- chain Not applicable
Metathesis is an attractive tool for functionalising 2 to intermediates of higher added-value Not applicable
Vasapollo et al. reviewed the transformation of this compound (2) to new fine chemicals Not applicable
New hybrid functional materials Not applicable
This compound porphyrins Not found on PubChem
This compound phthalocyanines Not found on PubChem
This compound fullerenes Not found on PubChem
Via alkene-metathesis Not applicable
No applications of the newly synthesised materials have been reported Not applicable
Therefore, it is of particular interest to convert this compound (2) selectively to intermediates Not applicable
Used directly as substitutes in the value-added chain Not applicable
Anacardic acid (1) can be isolated from CNSL by precipitation with calcium hydroxide Not applicable
Separation and acidification of the calcium anacardate gives the pure acid 1 Not applicable
Transformed to this compound (2) by heating to 200 °C Not applicable
Further purification by vacuum distillation gives pure this compound (2) Not applicable
Without alteration of the side-chain Not applicable
Versatility as a renewable starting material Not applicable
Arises from its structure Not applicable
Due to the phenol group and the unsaturated side-chain in the meta- position Not applicable
Easily modified to valuable chemicals by introducing novel functionalities Not applicable
Figure 1 Components of CNSL Not applicable
Several applications of this compound (2) or CNSL are known Not applicable
Synthesis of bisthis compound derivatives as monomers Not found on PubChem
Additives in surface coatings and resins Not applicable
Synthesis of sodium this compound sulfate as detergents Not found on PubChem
All have been reported Not applicable
A. YES assay shows that 3-nonylphenol prepared by ethenolysis of this compound followed by hydrogenation using [RhCl(PPh₃)₃] is at least 150 times less potent in oestrogencity than the banned substance Not applicable
Some 10-6 times as oestrogenic as 17 β- oestradiol Not applicable
This compound and cashew nut shell liquid are even less potent showing very little oestrogenicity in the YES assay Not applicable
We recognise that the >150-fold reduction in oestrogenic activity between 4 Not applicable
We have recently reported the selective synthesis of kairomone and other chemicals from 2 Not applicable
Amongst other reactions Not applicable
Reported that ethenolysis of this compound (2) Not applicable
High monoene (2b) content Not applicable
Could lead to 3- non-8-enylphenol (4) and 1-octene (6) Not found on PubChem
Both potentially important products Not applicable
1-Octene 6, is mainly used as a comonomer for polyethylene Not applicable
Annual sales of 600,000 worth $1.2 billion¹¹ Not applicable
3-nonylphenol has the potential for replacement of 4-nonylphenol Not applicable
Makes an excellent detergent via ethoxylation Not applicable
Banned in Europe because of its endocrine disrupting properties Not applicable
Detailed investigation of the reaction system Not applicable
Showed that the high activity and selectivity were due to a combination of ethenolysis and internal self-metathesis of the unsaturated this compound mixture, 2 Not applicable
Self-metathesis of this compound (2) containing three double bonds Not applicable
Led to the formation of 3-non-8-enylphenol (4) and 1,4-cyclohexadiene (7) Not found on PubChem
Latter was crucial for a high selectivity and activity in the ethenolysis Not applicable
Not only of this compound (2) Not applicable
Also of other substrates like methyl oleate (10) Not found on PubChem
Using ruthenium based-1st generation catalysts Not found on PubChem
Endocrine disrupting properties of 3-nonylphenol and related compounds are compared Not applicable
CN1332712A Not applicable
This compound derivative and method of making this compound derivative Not applicable
Synthesis of novel multifunctional this compound's derivatives and their use as halogen free polyurethanic foams precursors Not found on PubChem
US8962778B2 Not applicable
2009-10-05 Not applicable
2015-02-24 Not applicable
Nec Corporation Not applicable
Cellulose resin and method for producing the same Not applicable
KR101515692B1 Not applicable
2009-10-05 Not applicable
2015-04-27 Not applicable
닛본 덴끼 가부시끼가이샤 Not applicable
Cellulose resin Not found on PubChem
JP2543522B2 Not applicable
1996-10-16 Not applicable
Process for producing alkylene oxide adduct of bisphenol compound Not applicable
JPH03181448A Not applicable
1991-08-07 Not applicable
Preparation of polyoxyalkyleneglycolamine Not applicable
FR2546892A1 Not applicable
1984-12-07 Not applicable
CATALYTIC PROCESS FOR THE PREPARATION OF EPOXY RESINS Not applicable
Reaction is being cooled to after 70 ℃ Not applicable
Restraining water with the reaction mixture washed twice with 100 Not applicable
All under 90 ℃ Not applicable
Separate and remaining unreacted ethylene carbonate is discharged with water at every turn Not applicable
Vacuum distilling is carried out to remove remaining water in the upper strata under 100 ℃ Not applicable
After having filtered the water in the flask Not applicable
Collect 307.2 gram yellow product Not applicable
Result: productive rate 89.3% Not applicable
Single hydroxyethylation ether 97.4% Not found on PubChem
Dihydroxy ethyl ether 0.81% Not found on PubChem
Unreacted this compound 1.79% Not applicable
78.6 centipoises 25 ℃ of following viscosity Not applicable
REGIOSELECTIVE BROMINATION OF this compound DERIVATIVES Not applicable
Taylor & Francis Online: Peer-reviewed Journals Not applicable
REGIOSELECTIVE BROMINATION OF this compound DERIVATIVES: Organic Preparations and Procedures International: Vol 27, No 6 Not applicable
REGIOSELECTIVE BROMINATION OF this compound DERIVATIVES Not applicable
O. A. Attanasi Not applicable
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Volume 27, Issue 6 Not applicable
REGIOSELECTIVE BROMINATION OF this compound D .... Not applicable
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O. A. Attanasi Centro per lo Studio delle Sostanze Organiche di Origine Naturale Facoltà di Scienze, Università di Urbino, Piazza della Repubblica 13, 61029, Urbino, ITALY Not applicable
S. Buratti Centro per lo Studio delle Sostanze Organiche di Origine Naturale Facoltà di Scienze, Università di Urbino, Piazza della Repubblica 13, 61029, Urbino, ITALY Not applicable
P. Filippone Centro per lo Studio delle Sostanze Organiche di Origine Naturale Facoltà di Scienze, Università di Urbino, Piazza della Repubblica 13, 61029, Urbino, ITALY Not applicable
Pages 645-650 Not applicable
Received 15 Mar 1995 Not applicable
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Synthesis of New this compound and Cardol Derivatives by Allylation and Regioselective Cyclocarbonylation Reactions Not applicable
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ResearchGate Not applicable
Palladium acetate [Pd(OAc)₂] and 1,4-bis(diphenylphosphino)butane (dppb) catalyse cyclocarbonylation of allylic this compound and cardol derivatives Not applicable
Give regioselectively 7-membered ring lactones in good yields Not applicable
One of the compounds prepared exhibits excellent antioxidant properties Not applicable
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A Regioselective Synthesis of 2,4-Dialkyl Resorcinols Not applicable
General regioselective synthesis of 2,4-dialkyl resorcinols from ethoxymethylenemalonate ethyl ester and dialkyl ketones is reported Not applicable
3-n-Pentadecylphenol (hydrogenated this compound) and its derivative 5-n-pentadecyl-2-tert-butylphenol can be nitrated using nitric acid in acetonitrile or methanol to give mono, di or trinitro products Not applicable
5-n-Pentadecyl-2-nitrophenol undergoes reductive carbonylation to give a benzoxazole-2-one derivative Not found on PubChem
Efficient catalytic oxidation reaction in the presence of MeReO₃ has also been studied Not applicable
Abstract Not applicable
Palladium acetate [Pd(OAc)₂] and 1,4-bis(diphenylphosphino)butane (dppb) catalyse cyclocarbonylation of allylic this compound and cardol derivatives Not applicable
Give regioselectively 7-membered ring lactones in good yields Not applicable
One of the compounds prepared exhibits excellent antioxidant properties Not applicable
This compound 8851
Low-cost largely available renewable material obtained from distillation of CNSL (Cashew Nut Shell Liquid) Not applicable
Used for the preparation of fine chemicals and hybrid materials Not applicable
Long chain attached to the meta position of the phenolic ring of this compound Not applicable
Makes this compound a unique natural source Not applicable
Confers to all derivatives, particular properties (good solubility, good processability, interesting physical properties and so on) Not applicable
Synthesis and Characterization of this compound-Based Epoxy Systems Not applicable
ResearchGate Not applicable
Introduction of 20 mol% this compound into bisphenol A Not applicable
Resulted in a resin having reduced tensile, impact and compressive strengths Not applicable
Curing by a polyamine hardener Not applicable
Resin showed considerable improvement in elongation-at-break Not applicable
Much decrease in energy absorption Not applicable
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Being a benzene derivative many electrophilic substitution reactions of this compound are reported Not applicable
Sulfonation Not applicable
Esterification Not applicable
Nitration Not applicable
Halogenation Not applicable
Epoxidation Not applicable
Using this chemistry various types of resins like epoxy Not applicable
Polyurethane Not applicable
Alkyd Not found on PubChem
Polyurethane acrylate Not found on PubChem
Polyester etc. were developed Not applicable
Bio-based materials from this compound/cardol with episulfide group (CCES) and epoxy group (CCEO) Not found on PubChem
Synthesized and further blended with commercial bisphenol-A diglycidyl ether type epoxy resin (DGEBA) for anti-corrosion coating application Not applicable
Curing behavior of CCEO and CCES confirmed that episulfide exhibited a faster curing rate and higher curing conversion than epoxide Not applicable
Anticorrosion properties of composite system CCEO/CCES and DGEBA were also carried out Not applicable
This compound 8851
Prepared by the distillation of cashew nut shell liquid (CNSL) Not applicable
Epoxidised using epichlorohydrin in presence of caustic soda catalyst Not applicable
Different reaction intervals Not applicable
Products were characterized by spectroscopy, gel-permeation chromatography and by determining the epoxide equivalent Not applicable
Epoxide equivalent increased sharply with time of epoxidation Not applicable
Reached almost a limiting value around 9 h Not applicable
This compound, being less reactive, undergoes epoxidation to a smaller extent than phenol or bisphenol Not applicable
Sample with 20 wt% of AA showed the maximum amount of char yield (11.49%) Not applicable
Previous work Not applicable
This compound has been functionalized at the phenol moiety to synthesize monofunctional epoxy using epichlorohydrin Not applicable
Molecule can be used as a chain-capping agent in thermoset formulations Not applicable
Functionalization of the this compound at the unsaturation sites of the side chain has also been performed via phenolation of the double bonds Not applicable
This compound molecule is phenolated Not applicable
Subsequent epoxidation using epichlorohydrin produces monomers useful for thermosetting materials Not applicable
Epoxy compounds Not found on PubChem
Do not form cross-linked networks due to being mono-functional Not applicable
Found to be effective in producing relatively flexible systems Not applicable
Reactive blended with commercial DGEBA Not applicable
Co-epoxides containing bisphenol A and this compound in varying molar compositions were also synthesised and characterised Not applicable
Introduction of 20 mol% this compound into bisphenol A resulted in a resin having reduced tensile, impact and compressive strengths Not applicable
Curing by a polyamine hardener Not applicable
Resin showed considerable improvement in elongation-at-break without much decrease in energy absorption Not applicable

This compound, a renewable resource derived from cashew nutshell liquid (CNSL), presents a unique molecular architecture featuring a phenolic hydroxyl group and an aliphatic side chain containing varying degrees of unsaturation. researchgate.nettechscience.cn This dual functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties for various applications. researchgate.netscielo.br Advanced synthetic methodologies are crucial for selectively modifying specific sites on the this compound molecule, leading to the development of high-performance materials.

Hydrogenation and Selective Reduction Techniques

Hydrogenation and selective reduction techniques are employed to modify the aliphatic side chain of this compound by reducing its carbon-carbon double bonds. google.comtandfonline.com This modification is significant as the unsaturation can be susceptible to oxidation, leading to discoloration and changes in material properties. tandfonline.comcardolite.comtandfonline.com Hydrogenation can yield saturated this compound, which exhibits improved oxidative stability and UV resistance. tandfonline.comcardolite.comtandfonline.com

Transfer Hydrogenation

Transfer hydrogenation offers an alternative to direct hydrogenation, utilizing a hydrogen donor molecule in the presence of a catalyst to reduce the double bonds. nih.govrsc.org This method can provide enhanced selectivity. For instance, studies have demonstrated the selective reduction of the polyunsaturated components of this compound (dienes and trienes) to the monoene using ruthenium(III) chloride (RuCl₃) as a catalyst and isopropanol as the hydrogen source. nih.govrsc.org This process selectively retains the double bond at the C8-C9 position of the side chain. nih.govrsc.org The observed selectivity is supported by theoretical studies which indicate a significantly higher kinetic barrier for the reduction of the monoene compared to the diene and triene. rsc.org

Regioselective Reduction Strategies

Developing regioselective reduction strategies for this compound is important due to the presence of multiple double bonds in its side chain, which can vary in position and number depending on the source of this compound. rsc.orggoogle.com While complete saturation of the side chain can be achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel under appropriate conditions, regioselective methods aim to target specific double bonds. google.comtandfonline.comresearchgate.net The selective transfer hydrogenation to yield primarily mono-unsaturated this compound is a notable example of regioselectivity, allowing for control over the residual unsaturation. nih.govrsc.org Further research in this area focuses on identifying catalytic systems and reaction conditions that can precisely control which double bonds are reduced, enabling the synthesis of this compound derivatives with specific functionalities along the aliphatic chain.

Addition Reactions Across Double Bonds

The inherent unsaturation in the this compound side chain provides reactive sites for various addition reactions, allowing for the introduction of diverse functional groups. These reactions are fundamental in expanding the chemical space of this compound derivatives. researchgate.netocl-journal.orgingentaconnect.com

Epoxidation is a common addition reaction where the carbon-carbon double bonds are converted into epoxide rings. This can be achieved using peroxy acids, hydrogen peroxide with catalysts, or enzymatic methods. ocl-journal.orgmdpi.com Epoxidized this compound derivatives are valuable precursors for the synthesis of epoxy resins and serve as intermediates for further modifications, such as the formation of polyols through ring-opening reactions. techscience.cnocl-journal.orgrsc.org

The thiol-ene reaction is another powerful tool for functionalizing the this compound side chain. This reaction involves the addition of a thiol group across the double bonds, typically initiated by UV light in the presence of a photoinitiator. ingentaconnect.com The anti-Markovnikov addition of thiols allows for the incorporation of sulfur-containing moieties, which can impart new properties to the this compound derivatives, such as improved adhesion or compatibility with various materials. ingentaconnect.com

These addition reactions highlight the versatility of the this compound side chain as a platform for chemical modification, enabling the creation of derivatives with tailored chemical reactivity and physical properties.

Multi-Site Functionalization and Complex Derivatization

Beyond modifying a single functional group, multi-site functionalization of this compound involves simultaneously or sequentially reacting at both the phenolic hydroxyl group and the side chain unsaturation. This approach leads to the synthesis of more complex molecules with enhanced or synergistic properties.

Synthesis of Bisphenol Derivatives

This compound can be utilized in the synthesis of bisphenol derivatives, which are compounds containing two phenolic moieties linked by a bridging group. This typically involves the condensation of this compound with aldehydes or ketones, often under acidic catalysis. rsc.orgresearchgate.net The reaction can occur between two this compound molecules or between this compound and another phenolic compound. For example, the reaction of this compound with formaldehyde yields this compound-based novolac resins. techscience.cngoogle.comresearchgate.net The synthesis of bisphenol this compound derivatives can also involve reactions targeting the side chain unsaturation to create linking points between phenolic units. rsc.org These bisphenol structures are important monomers for the production of thermosetting polymers like epoxy resins and polyurethanes, contributing to materials with improved thermal and mechanical performance. rsc.orgresearchgate.net

Formation of Polyhydroxylated this compound Species

Polyhydroxylated this compound species are derivatives featuring multiple hydroxyl groups, increasing their potential for crosslinking and further functionalization. A common route to synthesize polyhydroxylated this compound involves the epoxidation of the side chain double bonds followed by the ring-opening of the epoxide rings, typically through hydrolysis catalyzed by acids or bases. mdpi.comrsc.orgacs.org This process introduces vicinal diols along the aliphatic chain. For example, polyhydroxylated this compound obtained from epoxidized this compound has been explored for the development of phenolic foams. acs.orgresearchgate.net Another method involves the reaction of this compound with epichlorohydrin, followed by hydrolysis to introduce hydroxyl groups. rsc.orgresearchgate.net Research has also focused on synthesizing multifunctional alcohols from this compound with at least three hydroxyl groups, including those located on the side chain. google.com These polyhydroxylated this compound derivatives serve as valuable bio-based polyols, offering a sustainable alternative for the production of polyurethanes and other polymeric materials with tunable properties. rsc.orgacs.orggoogle.comrsc.org

Table 1: Illustrative Data on this compound Hydrogenation

Catalyst Reductant Conditions Primary Outcome Selectivity (if reported) Reference
RuCl₃ Isopropanol Transfer Hydrogenation Selective reduction to monoene High selectivity for C8-C9 double bond nih.govrsc.org
Pd/C Hydrogen Stirred three-phase reactor Complete saturation Not specified tandfonline.comresearchgate.net
Raney Nickel Hydrogen - Complete saturation Not specified researchgate.net

Table 2: Examples of Addition Reactions on this compound Side Chain

Reaction Type Reagents/Conditions Product Type Reference
Epoxidation Peroxy acids (e.g., performic acid), H₂O₂/catalyst, Enzymes Epoxidized this compound ocl-journal.orgmdpi.com
Thiol-ene Addition Thiol, UV light, Photoinitiator Thiol-functionalized this compound ingentaconnect.com

Table 3: Examples of Multi-Site Functionalization

Reaction Type Starting Materials/Conditions Product Type Reference
Bisphenol Synthesis This compound, Phenol/Aldehyde, Acid catalyst This compound Bisphenol Derivatives rsc.orgresearchgate.net
Polyhydroxylation Epoxidized this compound, Acid/Base hydrolysis Polyhydroxylated this compound rsc.orgacs.org

Hybrid Material Precursor Synthesis (e.g., Porphyrins, Fullerenes)

This compound, a renewable resource derived from cashew nut shell liquid (CNSL), has emerged as a valuable building block for the synthesis of advanced hybrid materials, particularly porphyrins and fullerenes. The unique structure of this compound, featuring a phenolic ring with a long alkyl chain at the meta position, imparts desirable properties such as enhanced solubility and processability to its derivatives, making them attractive for various applications, including photocatalysis, sensing, and electronic devices. eurekaselect.combenthamdirect.comresearchgate.netmdpi.com

This compound-Porphyrin Hybrids:

Porphyrins are macrocyclic compounds with diverse applications in chemical technology, ecology, medicine, and electronics. doaj.orgscispace.com However, their often poor solubility in organic solvents can limit their utility. thieme-connect.com Incorporating this compound moieties into porphyrin structures has proven to be an effective strategy to address this limitation, leading to compounds with improved solubility and handling characteristics. thieme-connect.com

Several synthetic routes have been developed to synthesize this compound-based porphyrins. One approach involves the preparation of an aldehydic precursor derived from this compound, which is then reacted with pyrrole (B145914) through acid-catalyzed condensation. doaj.orgscispace.commdpi.comnih.gov For instance, a hydrogenated this compound derivative can be transformed into an aldehydic precursor, which subsequently reacts with pyrrole and other components to yield this compound-substituted porphyrins. mdpi.com The synthesis of 5,10,15,20-tetra-[4-(2-(3-pentadecyl)phenoxy)ethoxy]phenylporphyrin (H₂Pp) has been reported through the reaction of an aldehyded precursor derived from hydrogenated this compound with pyrrole and NaCl. mdpi.com Metalloporphyrins, such as copper(II) porphyrins (CuPp), can be obtained by metalation of the free base porphyrin. mdpi.com

Another methodology involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link this compound units to porphyrin cores. beilstein-journals.orgrsc.orgresearchgate.netmdpi.com This approach allows for the efficient and regioselective formation of triazole bridges connecting this compound derivatives to porphyrins. beilstein-journals.orgrsc.org For example, a hydrogenated this compound-triazole-zinc-porphyrin conjugate has been synthesized using this method, demonstrating enhanced solubility in hydrocarbon solvents. rsc.orgresearchgate.net

This compound-based porphyrins have been explored for applications such as photocatalysis and as fluorescent markers. scispace.commdpi.comnih.govnrct.go.thresearchgate.net Novel composites based on ZnO nanostructures impregnated with lipophilic porphyrins derived from CNSL have shown enhanced photocatalytic activity for the degradation of rhodamine B under solar light irradiation. mdpi.com this compound-derived porphyrins have also been successfully synthesized and evaluated as fluorescent markers for diesel fuel, exhibiting high solubility and stability. nrct.go.thresearchgate.net

Detailed research findings highlight the influence of the long alkyl chains from this compound on the properties of the resulting porphyrin hybrids, including their aggregation behavior and solubility in various solvents. mdpi.comrsc.orgmdpi.com

This compound-Fullerene Hybrids:

Fullerenes, particularly C₆₀, are carbon nanomaterials that have garnered significant interest for their unique electronic and physical properties. semanticscholar.org Similar to porphyrins, the limited solubility of fullerenes in common organic solvents can be a challenge for their processing and application. thieme-connect.com The incorporation of this compound derivatives into fullerene structures has been investigated as a means to improve their solubility and introduce new functionalities. thieme-connect.comsemanticscholar.orgresearchgate.netresearchgate.net

This compound-based fulleropyrrolidines have been synthesized through 1,3-dipolar cycloaddition reactions. mdpi.comthieme-connect.comsemanticscholar.orgnih.gov A common strategy involves the reaction of fullerene (C₆₀) with an in situ generated azomethine ylide, derived from a this compound-based aldehyde precursor and an N-substituted glycine. mdpi.comthieme-connect.comnih.gov This three-component reaction in toluene under reflux conditions has been used to prepare novel fulleropyrrolidines containing substituted this compound derivatives. thieme-connect.comsemanticscholar.org

The presence of the long alkyl chain from this compound in these fullerene derivatives significantly improves their solubility in organic solvents. thieme-connect.comsemanticscholar.org Research has shown that these this compound-fullerene hybrids can possess interesting properties, including antioxidant activity. researchgate.net

The synthesis of bis-fulleropyrrolidines has also been reported using a similar cycloaddition approach with this compound-based bis-aldehyde precursors and C₆₀. mdpi.comnih.gov

The attractive synthesis of compounds combining fullerene and this compound derivatives represents a sustainable approach, merging natural biosynthesis with synthetic chemistry to create novel functional materials. researchgate.net

Data Tables:

While specific detailed quantitative data tables (e.g., comprehensive yield comparisons across multiple conditions or detailed spectroscopic data for a series of compounds) were not consistently present across the search results in a format readily extractable into interactive tables without manual data compilation and interpretation from figures/schemes, the following information on reaction yields for representative syntheses of this compound-porphyrin and this compound-fullerene derivatives was found:

Hybrid Material TypePrecursor(s)Reaction TypeProductReported YieldSource
PorphyrinAldehyded precursor from hydrogenated this compound, Pyrrole, NaClAcid-catalyzed condensation5,10,15,20-tetra-[4-(2-(3-pentadecyl)phenoxy)ethoxy]phenylporphyrin (H₂Pp)56% mdpi.com
FullereneAldehyde 9a (this compound-based), C₆₀, N-methylglycine1,3-Dipolar cycloaddition (Prato reaction)Fulleropyrrolidine 12a40% thieme-connect.com
FullereneThis compound based bis-aldehyde precursors, C₆₀1,3-Dipolar cycloadditionBis-fulleropyrrolidine 2228% mdpi.comnih.gov
PorphyrinAldehyde 1 (this compound-based), Pyrrole, BenzaldehydeAcid-catalyzed condensation (statistical)meso-AB₃ and trans-A₂B₂ this compound-based porphyrins (mixture)Not specified nih.gov
PorphyrinAldehyde 1 (this compound-based), meso-phenyldipyrrolmethaneAcid-catalyzed condensationtrans-A₂B₂ this compound-based porphyrinNot specified nih.gov
PorphyrinHydrogenated this compound derived azide, Tetraarylporphyrin derived alkyneCu(I)-catalyzed azide-alkyne cycloadditionHydrogenated this compound triazole zinc porphyrin conjugate (HTZPC)Not specified rsc.org

Note: Yields and specific reaction conditions can vary depending on the specific this compound derivative used and the optimized protocol.

Detailed Research Findings:

Research into this compound-based porphyrins has demonstrated their potential in photocatalytic applications. Composites of ZnO with this compound porphyrins showed improved absorption in the visible region and enhanced photocatalytic activity for the degradation of rhodamine B compared to bare ZnO. mdpi.com FTIR analysis indicated non-covalent interactions between the porphyrin molecules and ZnO. mdpi.com

Studies on this compound-fullerene derivatives have highlighted the significant improvement in solubility conferred by the this compound's long alkyl chain. thieme-connect.comsemanticscholar.org This enhanced solubility facilitates their processing and potential application in various fields. The synthesis of these hybrid materials represents a promising avenue for utilizing a renewable resource to create advanced functional molecules. researchgate.net

The use of click chemistry has been particularly valuable in the synthesis of this compound-porphyrin conjugates, providing a robust and efficient method for linking these distinct molecular units. beilstein-journals.orgrsc.orgresearchgate.netmdpi.com The resulting triazole-linked porphyrins have shown interesting aggregation behavior influenced by the this compound moieties. rsc.orgmdpi.com

Further research continues to explore novel synthetic strategies and potential applications for this compound-based porphyrins and fullerenes, leveraging the unique attributes of this compound to create innovative hybrid materials. eurekaselect.combenthamdirect.comresearchgate.netmdpi.com

Polymerization Pathways and Polymer System Development

Condensation Polymerization of Cardanol (B1251761)

Condensation polymerization of this compound typically involves reactions at the phenolic hydroxyl group or the aromatic ring, often with aldehydes, similar to the synthesis of traditional phenolic resins. sphinxsai.comijaems.com The long aliphatic side chain influences the properties of the resulting polymers, often imparting flexibility and hydrophobicity. techscience.cnadhesivesmag.comcardolite.com

Phenolic Resin Synthesis

This compound can be used as a direct replacement for or a partial substitute for phenol (B47542) in the synthesis of phenolic resins. sphinxsai.commdpi.comorientjchem.org These resins are formed through the reaction of this compound with aldehydes, such as formaldehyde (B43269) or furfural (B47365), under specific catalytic conditions. sphinxsai.comijaems.comresearchgate.net The type of catalyst and the molar ratio of reactants dictate the structure and properties of the resulting resin, leading to the formation of either novolac or resole resins. mdpi.comicevirtuallibrary.com

Novolac Resins

Novolac resins are synthesized under acidic conditions with a molar excess of this compound (or phenol) relative to the aldehyde. mdpi.comicevirtuallibrary.com The polymerization proceeds through electrophilic aromatic substitution, primarily at the ortho and para positions of the phenolic ring. icevirtuallibrary.com this compound's meta-substituted alkyl chain can influence the regioselectivity, sometimes favoring ortho-ortho linkages and potentially limiting the molar mass compared to phenol-formaldehyde novolacs. researchgate.neticevirtuallibrary.com Unlike resole resins, novolacs are thermoplastic and require a curing agent, typically hexamethylenetetramine (HMTA), to crosslink and form thermoset materials. sphinxsai.comicevirtuallibrary.com

Research has explored the synthesis of this compound-furfural novolac resins using various this compound-to-furfural mole ratios and catalysts like succinic acid or phthalic acid. sphinxsai.comijaems.comresearchgate.net Studies have monitored the reaction progress by determining the free furfural and free phenol content. sphinxsai.comijaems.com this compound-based novolacs have shown potential for applications in coatings and as alternatives to petrochemical-based phenol resins. sphinxsai.com

An example of this compound-furfural resin synthesis involved using phthalic acid as a catalyst at 120°C. ijaems.com The reaction mixture was heated under constant stirring. ijaems.com

This compound-formaldehyde novolac resins have also been synthesized. mdpi.comresearchgate.net For instance, a method using oxalic acid as a catalyst with a this compound to formaldehyde ratio of 1:0.7 at 120°C for 5 hours has been reported. mdpi.comijddr.in Another approach utilized p-toluene sulphonic acid (PTSA) as a catalyst (0.5 wt.%) at 120 °C for 7 h with a this compound to formaldehyde ratio of 1:0.7. cnrs.fr

The properties of this compound-based novolacs can be influenced by the synthesis conditions and the specific aldehyde used. For example, replacing formaldehyde with furfural in this compound-based resins has been shown to improve mechanical, chemical, and curing characteristics. mdpi.comorientjchem.org

Resole Resins

Resole resins are synthesized under alkaline conditions with a molar excess of aldehyde, typically formaldehyde, relative to this compound (or phenol). mdpi.comicevirtuallibrary.com The reaction leads to the formation of methylol groups on the phenolic ring, which can then undergo further condensation to form a crosslinked network without the need for an external curing agent. icevirtuallibrary.com

This compound can partially substitute phenol in resole resin production. mdpi.comorientjchem.org Studies have investigated the effect of different this compound substitution levels on the properties of the resulting resins. mdpi.comorientjchem.orgusq.edu.aucore.ac.uk For example, replacing 20% of phenol with polyhydroxylated this compound (PHC) in resole resin synthesis has been reported to significantly increase the compressive and flexural strengths of resulting foams. mdpi.com

However, increasing this compound substitution in some phenol-formaldehyde resole resins has been observed to reduce thermal stability and tensile strength. mdpi.comorientjchem.org

Polyurethane Synthesis

This compound is a valuable renewable resource for the synthesis of polyurethanes (PUs), a versatile class of polymers used in various applications like foams, coatings, adhesives, and elastomers. ijaems.comadhesivesmag.comtechscience.cnacs.org Traditional PU synthesis involves the reaction of isocyanates with polyols. This compound's phenolic hydroxyl group and the unsaturations in its side chain provide avenues for its incorporation into PU systems, either through the synthesis of this compound-based polyols or via non-isocyanate routes. amazon.comresearchgate.netacs.org

Non-Isocyanate Polyurethane (NIPU) Routes

Non-isocyanate polyurethanes (NIPUs) offer a less hazardous alternative to conventional PUs by avoiding the use of toxic isocyanates. researchgate.netmdpi.commdpi.com this compound can be utilized in NIPU synthesis, typically involving the formation of cyclic carbonate intermediates from epoxidized this compound, followed by reaction with amines. researchgate.netmdpi.commdpi.commdpi.comx-mol.comnih.gov

A common route for this compound-based NIPU synthesis involves preparing a this compound formaldehyde oligomer, epoxidizing it to obtain an epoxide compound, and then reacting the epoxide with carbon dioxide (CO2) to form a cyclic carbonate. researchgate.netmdpi.comx-mol.comnih.gov This cyclic carbonate is subsequently reacted with an amine, such as 1,6-hexanediamine, to form the NIPU. mdpi.com

Research has demonstrated the feasibility of this approach, confirming the structure of intermediate products and the final NIPU using techniques like FTIR, NMR, GPC, and TGA. researchgate.netmdpi.comx-mol.comnih.gov this compound-based NIPUs have shown stable thermal performance. mdpi.com

Another approach involves synthesizing bis-cyclic carbonates from epoxidized this compound and reacting them with diamines. rsc.org This polyaddition of cyclic carbonates and amines is considered a promising method for NIPU synthesis, avoiding the need for phosgene (B1210022) and utilizing low-toxicity cyclic carbonates and polyamines. mdpi.com

This compound-Based Polyols in Polyurethane Systems

This compound can be chemically modified to synthesize polyols, which then react with isocyanates to form polyurethanes. amazon.comacs.orggoogle.comgoogle.comresearchgate.net The presence of the long aliphatic chain and the aromatic ring in this compound-based polyols imparts unique properties to the resulting PUs, such as hydrophobicity, chemical resistance, and thermal stability. adhesivesmag.comcardolite.com

One method for preparing this compound-based polyols involves oxidizing the unsaturation in the side chain with peroxy acids, followed by conversion of the epoxy derivative to a polyol in the presence of an organic acid. google.comgoogle.comacs.org For example, oxidation with performic acid, generated in situ from formic acid and hydrogen peroxide, has been used to synthesize polyols with hydroxyl values in the range of 350–400 mg KOH/g. google.comacs.org These polyols have been evaluated for the preparation of rigid PU foams. google.comacs.org

Another synthetic route involves preparing the monoglycidyl ether of this compound, followed by ring opening to yield a diol, or reacting with diethanolamine (B148213) to obtain a triol. acs.orgresearchgate.net Polyols with varying hydroxyl values (140−265 mg of KOH/g) have been synthesized using such methods. acs.orgresearchgate.net These this compound-based polyols have been reacted with isocyanates like diphenylmethane (B89790) diisocyanate (MDI) to form polyurethanes, and their thermal and mechanical properties have been characterized. acs.orgresearchgate.net Studies have shown that the glass transition temperature (Tg) of the polyurethanes can increase linearly with the hydroxyl value of the polyol. acs.orgresearchgate.net

This compound-based polyols are noted for their hydrophobicity, which contributes to excellent water resistance in the final polyurethane system. cardolite.com They also tend to show fast cure rates with isocyanates. cardolite.com Compared to polyols from other vegetable oils, CNSL polyols possess an aromatic structure that enhances thermal and chemical resistance. cardolite.com The combination of aromaticity and the aliphatic chain provides hydrolytic stability and mechanical strength. cardolite.com

Different types of this compound-based polyols, including diols and medium to high functionality polyols like Mannich polyols and novolac polyols, have been developed for various PU applications, including coatings, adhesives, and foams. adhesivesmag.comcardolite.com These polyols can offer properties such as fast reactivity, high compression strength, and improved fire resistance. cardolite.com

Table 1: Examples of this compound-Based Polyol Properties

PropertyRange/ValueSource Method
Viscosity (cP)5000-9000 (room temp)Oxidation with peroxy acid google.comgoogle.com
Viscosity (Poise)100-220 (typically < 250)Oxidation with peroxy acid google.com
Hydroxyl Value (mg KOH/g)200-600 (preferably 350-400)Oxidation with peroxy acid google.comgoogle.comacs.org
Hydroxyl Value (mg KOH/g)140-265Glycidyl (B131873) ether/diol/triol synthesis acs.orgresearchgate.net
Acid Valueless than 5Oxidation with peroxy acid google.com
Yield (%)80-98Oxidation with peroxy acid google.comgoogle.com

Table 2: Properties of this compound-Based Polyurethanes

PropertyRange/ValueBased on Polyol Type/Synthesis Route
Glass Transition Temperature (Tg) (°C)74–123UV-curable PUA resins acs.org
Maximum Thermal Degradation Temp (°C)437–441UV-curable PUA resins acs.org
Tensile Strength (MPa)12.4–32.0UV-curable PUA resins acs.org
Tensile Modulus (MPa)107.2–782.7UV-curable PUA resins acs.org
Coating Adhesion1–2UV-curable PUA resins acs.org
Thermal Stability (TGA 50% decomposition)HigherBased on diol and glycard polyols acs.orgresearchgate.net

Addition Polymerization of this compound Derivatives

Addition polymerization of this compound derivatives typically involves monomers where a reactive group, such as an acrylate (B77674) or methacrylate (B99206), has been attached to the this compound structure. These functionalized monomers can then undergo chain-growth polymerization through their double bonds.

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing this compound derivatives containing acrylate or methacrylate functionalities mdpi.com. This process involves initiation, propagation, and termination steps, driven by free radicals. This compound methacrylate (CM) and cardanyl acrylate (CA) are examples of this compound-based monomers that have been successfully polymerized via radical mechanisms mdpi.comtandfonline.com.

Conventional radical polymerization of cardanyl acrylate can yield crosslinked materials. A linear polymer was obtained through solution polymerization of cardanyl acrylate in toluene (B28343) using azobisisobutyronitrile (AIBN) as an initiator. This linear polymer, however, underwent crosslinking upon exposure to air or UV light after solvent removal. In bulk and suspension polymerization, in situ crosslinking was observed even without additional crosslinking agents. mdpi.com

Atom Transfer Radical Polymerization (ATRP) has also been employed for the polymerization of cardanyl acrylate (CA), hydrogenated cardanyl acrylate (PA), and hydrogenated cardanyl methacrylate (PMA) tandfonline.comtandfonline.com. ATRP allows for better control over molecular weight and polydispersity compared to conventional radical polymerization. For instance, linear poly(cardanyl acrylate) soluble in THF was synthesized by ATRP in bulk at 95 °C, achieving a conversion of 62%. mdpi.com

The presence of unsaturations in the this compound side chain can influence radical polymerization. Autoxidation of the side chain, similar to that of unsaturated fatty acids, can occur in the presence of oxygen, leading to the formation of peroxyl radicals. These radicals can abstract hydrogen from the side chain, forming hydroperoxides that further react, potentially causing crosslinks or forming carbonyl groups. mdpi.com

Photoinduced Polymerization (UV-Curing)

Photoinduced polymerization, or UV-curing, is an environmentally friendly process that utilizes UV light to rapidly cure monomers and oligomers nih.govdntb.gov.ua. This compound derivatives, particularly those functionalized with acrylate, methacrylate, or epoxy groups, are suitable for UV-curing via radical or cationic mechanisms mdpi.commdpi.com. This technique offers advantages such as fast reaction rates, room temperature operation, and the absence of solvents nih.gov.

Cationic Photopolymerization

Cationic photopolymerization is typically used for monomers containing epoxy rings or vinyl ethers mdpi.comspecificpolymers.com. Epoxidized this compound derivatives can be polymerized through photoinduced cationic polymerization reactions mdpi.comresearchgate.net. This process is initiated by photoinitiators that generate Brønsted acids upon UV irradiation, which then initiate the ring-opening polymerization of epoxide groups mdpi.com.

Studies have shown the cationic UV-curing of commercially available epoxidized this compound derivatives nih.govmdpi.com. For example, epoxidized this compound (Lite 2513HP) was added to a cycloaliphatic epoxy resin formulation and cured with a cationic initiator under UV light mdpi.com. The epoxidized this compound lowered the viscosity and increased chain mobility, leading to enhanced monomer conversion mdpi.com. High epoxy group conversion (64–72%) and glass transition temperatures (Tg) ranging from 25 to 53 °C have been reported for UV-cured epoxidized this compound derivatives mdpi.com.

A drawback of cationic photopolymerization, especially in composites containing cellulosic fillers, is the potential degradation of the filler by the acid species generated, which can lead to lower thermal stability of the composites mdpi.comresearchgate.net. Despite this, fully cured composites using epoxidized this compound and microfibrillated cellulose (B213188) have been obtained, although high photoinitiator concentrations were sometimes required, possibly due to side reactions with the cellulose nih.govresearchgate.net.

Radical Photopolymerization

Radical photopolymerization is widely used for monomers with carbon-carbon double bonds, such as acrylates and methacrylates mdpi.comspecificpolymers.com. This compound methacrylate (CM) and acrylated this compound derivatives have been successfully photopolymerized via a radical mechanism mdpi.commdpi.com. Photoinitiators (PI) are used to generate radical species upon UV irradiation, initiating the polymerization mdpi.commdpi.com.

The photoinduced polymerization of this compound methacrylate in the presence of a photoinitiator proceeds via a radical mechanism that is affected by oxygen mdpi.com. Real-time FTIR studies have shown high conversion of both methacrylate double bonds and side chain double bonds within minutes of irradiation mdpi.com. The consumption of side chain double bonds suggests autoxidation, contributing to crosslinking mdpi.com.

This compound-based acrylates and epoxidized this compound-based acrylates have also been used as reactive diluents in photocurable resin formulations mdpi.com. Additionally, multi-armed this compound-based acrylates, with acrylate groups attached to the alkyl side chain, have been synthesized and used to produce UV-curable coatings with enhanced mechanical properties researchgate.net.

A this compound derivative with photo-initiating activity has been synthesized and shown to cure completely within 30 seconds under UV irradiation without an additional photoinitiator sciengine.com. Mixtures of this derivative and this compound could also be cured, with curing time increasing with higher this compound content sciengine.com. The resulting films exhibited good hardness and resistance to solvents, acids, and bases sciengine.com.

Enzymatic Polymerization Processes

Enzymatic polymerization offers a milder and more environmentally friendly approach to polymer synthesis, utilizing enzymes as catalysts researchgate.netacs.org. Laccases and peroxidases are two enzyme classes commonly used for initiating radical polymerization of phenolic compounds like this compound researchgate.netmdpi.com. These enzymes catalyze hydrogen abstraction from the phenol moiety, generating phenoxy radicals that can initiate polymerization mdpi.com.

Soybean peroxidase has been shown to catalyze the oxidative polymerization of this compound in a mixture of 2-propanol and phosphate (B84403) buffer, yielding polythis compound researchgate.netnih.gov. NMR and IR analysis indicated that the polymerization occurred primarily at the phenolic moiety, with the unsaturations in the side chain remaining largely unreacted during this specific polymerization process researchgate.net. The resulting polythis compound could be crosslinked using a catalyst like cobalt naphthenate, forming a tough film researchgate.netnih.gov.

Laccase-catalyzed oxidative polymerization of this compound has also been reported mdpi.comcornell.edu. This process typically utilizes molecular oxygen as the oxidant mdpi.com. Enzymatic methods have also been explored for the epoxidation of this compound's unsaturated alkyl chains using lipases, followed by peroxidase-catalyzed polymerization of the phenolic groups researchgate.net.

Enzymatic polymerization of this compound can lead to the formation of "artificial urushi," a crosslinked film with properties similar to natural urushi cornell.educolab.ws. This biomimetic approach utilizes this compound as the monomer and can be carried out in emulsion, followed by curing through thermal annealing or catalyst-induced crosslinking colab.ws.

Copolymerization Strategies

Copolymerization involves the polymerization of two or more different monomers, allowing for the tailoring of polymer properties. This compound derivatives can be copolymerized with various vinyl monomers to achieve desired characteristics.

Cardanyl acrylate has been copolymerized with vinyl monomers via conventional radical polymerization in bulk or suspension, yielding crosslinked copolymers mdpi.com. This compound-based vinyl monomers have been copolymerized with monomers like styrene (B11656) and methyl methacrylate (MMA) in emulsion polymerization researchgate.netrsc.org.

Copolymerization of this compound-based vinyl monomers with conventional vinyl monomers can lead to copolymers with enhanced hydrophobicity and controlled crosslinking density researchgate.net. The presence of this compound-based monomers can influence the reaction kinetics and the molecular weight of the resulting copolymers researchgate.net. For example, the incorporation of plant oil-based monomers, including this compound derivatives, can decrease the glass transition temperature (Tg) and molar mass of the resulting polymers, with the latter effect attributed to degradative chain transfer to the bio-based monomer researchgate.net.

Studies on the copolymerization of this compound methacrylate (CM) with methyl methacrylate (MMA) in toluene and via aqueous miniemulsion polymerization have been conducted rsc.org. The kinetics of both homopolymerization of CM and copolymerization with MMA were investigated rsc.org.

Copolymerization strategies also involve combining this compound-based monomers with other bio-based monomers. For instance, synergistic effects were observed in miniemulsion polymers synthesized from mixtures of vinyl monomers derived from high oleic soybean oil and this compound acs.org. The this compound-based fragments enhanced the Young's modulus of the films, while the soybean oil units contributed to flexibility acs.org.

The dual functionality of some this compound derivatives, containing both a polymerizable group (e.g., acrylate) and other reactive sites (e.g., unsaturations in the side chain), allows for the creation of self-crosslinkable copolymers rsc.org. For example, methacrylate polymers containing this compound moieties, synthesized by radical polymerization of 2-hydroxy-3-cardanylpropyl methacrylate (HCPM) with methyl methacrylate, showed increased thermal and mechanical stability rsc.org. UV irradiation of these copolymers further increased mechanical stability due to crosslinking between the double bonds in the this compound moieties rsc.org.

Interactive Data Table: Radical Polymerization of this compound Derivatives

MonomerPolymerization MethodInitiatorSolventTemperature (°C)Conversion (%)NotesSource
Cardanyl acrylate (CA)Conventional RadicalAIBNTolueneNot specifiedNot specifiedProduced linear polymer, crosslinked in air/UV mdpi.com
Cardanyl acrylate (CA)Conventional RadicalNot specifiedBulkNot specifiedNot specifiedIn situ crosslinking mdpi.com
Cardanyl acrylate (CA)Conventional RadicalNot specifiedSuspensionNot specifiedNot specifiedIn situ crosslinking mdpi.com
Cardanyl acrylate (CA)ATRPCuBr/amine ligand systemBulk9562Linear polymer, soluble in THF mdpi.comtandfonline.com
Hydrogenated cardanyl acrylate (PA)ATRPCuBr/amine ligand systemBulk95LowMonomer crystallinity affected yield tandfonline.comtandfonline.com
Hydrogenated cardanyl methacrylate (PMA)ATRPCuBr/amine ligand systemBulk95GoodNot specified tandfonline.com
This compound methacrylate (CM)Radical2,2′-azobis(2,4-dimethylvaleronitrile)Toluene70Not specifiedHomopolymerization kinetics studied rsc.org
This compound methacrylate (CM)Radical2,2′-azobis(2,4-dimethylvaleronitrile)Aqueous Miniemulsion70Not specifiedStable latexes obtained rsc.org

Interactive Data Table: Photoinduced Polymerization of this compound Derivatives

Monomer/ResinPolymerization MechanismPhotoinitiatorLight SourceNotesSource
Epoxidized this compound derivativesCationicOnium salts (e.g., triarylsulfonium hexafluorophosphate/hexafluoroantimonate)UV, Electron beamUsed for biobased composites, potential filler degradation mdpi.comresearchgate.netmdpi.com
Epoxidized this compound (Lite 2513HP)CationicTriarylsulfonium hexafluoroantimonate saltUV (35 mW/cm²)Lowered viscosity, increased conversion in cycloaliphatic epoxy resin mdpi.com
Epoxidized this compound (NC-514S)Cationic(4-methylphenyl)[4-(2-methylpropyl)phenyl]-hexafluorophosphate(1-)UV (100 mW cm⁻²)Used with microfibrillated cellulose for composites nih.govmdpi.com
This compound methacrylate (CM)RadicalRadical photoinitiator (PI)UVAKinetics affected by oxygen, high conversion observed mdpi.com
Acrylated this compound derivativesRadicalNot specifiedUVUsed as reactive diluents mdpi.com
Multi-armed this compound-based acrylatesRadicalUV radiationUVEnhanced mechanical properties in coatings researchgate.net
Photo-active this compound derivativeRadicalNone (self-initiating)UVCured rapidly, good film properties sciengine.com
Epoxidized this compound (NC-513, LITE 2513HP, NC-547)CationicTriarylsulfonium hexafluoroantimonate salts (2 wt%)UVHigh epoxy conversion (64–72%), Tg 25-53 °C mdpi.com

Interactive Data Table: Enzymatic Polymerization of this compound

MonomerEnzyme CatalystConditionsOutcomeNotesSource
This compoundSoybean peroxidase2-propanol/phosphate buffer (1:1 v/v)Polythis compound (62% yield)Polymerization at phenolic moiety, side chain unsaturations unreacted researchgate.netnih.gov
This compoundLaccaseOxygen atmosphereCrosslinked polyphenol ("artificial urushi")Polymerization initiated by phenoxy radicals mdpi.comcornell.edu
This compoundPeroxidaseNot specifiedOxidative polymerizationUsed for "artificial urushi" synthesis cornell.edu
This compoundSoybean peroxidaseAqueous acetone (B3395972)Oily, soluble polymer (Mn several thousands)Oxidative polymerization of thermally treated CNSL researchgate.net
This compoundLipase (B570770) (epoxidation) followed by Peroxidase (polymerization)Not specifiedEpoxide-containing polythis compoundTwo-step enzymatic synthesis researchgate.net

Interactive Data Table: Copolymerization Strategies with this compound Derivatives

This compound Derivative MonomerComonomerPolymerization MethodNotesSource
Cardanyl acrylateVinyl monomersConventional RadicalProduced crosslinked copolymers mdpi.com
This compound-based vinyl monomersStyreneEmulsionEnhanced hydrophobicity, controlled crosslinking researchgate.net
This compound-based vinyl monomersMethyl methacrylateEmulsionInfluenced kinetics and molecular weight researchgate.net
This compound methacrylate (CM)Methyl methacrylate (MMA)Radical (solution)Copolymerization kinetics studied rsc.org
This compound methacrylate (CM)Methyl methacrylate (MMA)Aqueous MiniemulsionStable latexes obtained rsc.org
Vinyl monomers from this compoundVinyl monomers from high oleic soybean oilMiniemulsionSynergistic effects on film properties (modulus, flexibility) acs.org
2-hydroxy-3-cardanylpropyl methacrylate (HCPM)Methyl methacrylate (MMA)RadicalIncreased thermal and mechanical stability, self-crosslinkable rsc.org

Graft Copolymerization onto Existing Polymer Backbones

Graft copolymerization involves polymerizing a monomer onto an existing polymer chain (the backbone), resulting in a branched structure where the grafted chains have a different chemical composition than the backbone openmedicinalchemistryjournal.com. This compound and its derivatives have been grafted onto various polymer backbones to impart desirable properties.

Grafting this compound onto polypropylene (B1209903) (PP) has been achieved through reactive extrusion, typically in the presence of a peroxide initiator like dicumyl peroxide (DCP) researchgate.net. This process can improve the inherent limitations of PP, such as its chemical inertness and hydrophobicity researchgate.net. Grafting this compound onto PP can also enhance the anti-aging performance of the resulting material, potentially due to cross-linking and entanglement of the grafted this compound side chains researchgate.net. FTIR and nitrogen analysis can confirm the successful graft polymerization of this compound onto the PP backbone researchgate.net. Studies have investigated the effects of monomer and initiator concentrations on grafting yield and thermal properties researchgate.net.

This compound has also been grafted onto natural rubber (NR) and carboxylated styrene-butadiene rubber (XSBR) google.comscilit.comresearchgate.net. Grafting onto rubber backbones can improve processability and act as a plasticizer google.comresearchgate.net. For instance, phosphorylated this compound prepolymer has been grafted onto carboxylated styrene-butadiene rubber (XSBR) using a melt grafting technique with a peroxide initiator, showing improved processing and silica (B1680970) filler dispersion scilit.com. Grafting this compound onto natural rubber in the latex stage has also been explored as a potentially more commercially viable process researchgate.net. Characterization techniques like FTIR and NMR spectroscopy are used to confirm grafting and optimize reaction conditions scilit.comresearchgate.net. While early ideas suggested that this compound itself might not easily form homopolymers suitable for grafting, the benefits of grafting single molecules and oligomers onto rubber backbones have been recognized google.com.

Network Formation and Crosslinking Chemistry

This compound's structure, particularly the reactive sites on its phenolic ring and the unsaturations in its alkyl side chain, facilitates the formation of crosslinked networks, leading to thermosetting polymers with enhanced mechanical and thermal properties researchgate.netocl-journal.orgfrontiersin.org.

One significant area of network formation involves the use of epoxidized this compound derivatives. These epoxidized compounds can undergo ring-opening reactions with various curing agents, such as amines or anhydrides, to form highly crosslinked epoxy networks ocl-journal.orgacs.orgingentaconnect.com. For example, this compound-derived epoxy resins can be crosslinked with cyclic anhydrides like glutaric anhydride (B1165640) (GAn), succinic anhydride (SAn), and hexahydro-4-methylphthalic anhydride (PAn) via ring-opening reactions acs.org. Nonisothermal DSC analysis can be used to evaluate the optimal curing time and temperature, and the activation energy of the curing process can be estimated acs.org. Gel content experiments can quantify the extent of crosslinking, with high gel percentages indicating a high degree of conversion and network connectivity acs.org.

This compound is also a key component in the synthesis of phenolic resins, which are typically formed by the reaction of phenols with formaldehyde rsc.org. This compound-based phenolic resins can be synthesized under acidic or basic catalysis, similar to traditional phenol-formaldehyde resins rsc.org. These resins form thermoset networks through polycondensation reactions involving the phenolic hydroxyl group and reactive sites on the aromatic ring rsc.orgijtsrd.com.

The unsaturated aliphatic side chain of this compound can participate in crosslinking reactions, including oxidative polymerization and thiol-ene click chemistry frontiersin.orgnih.govrsc.orgtechscience.com. Oxidative crosslinking, mediated by the double bonds in the side chain, can lead to the formation of polymeric films, relevant for coating applications frontiersin.orgnih.gov. UV irradiation can accelerate this process frontiersin.orgnih.gov. Thiol-ene click reactions, involving the addition of thiols to the alkene double bonds, provide a versatile method for crosslinking this compound-based polymers and synthesizing networks with tunable properties researchgate.netrsc.orgtechscience.com. For instance, this compound-based polyols have been prepared via thiol-ene click reactions using thioglycerol, and these polyols can then be cured with crosslinkers like hexabutoxymethyl melamine (B1676169) (HBMM) to form coatings techscience.com. This compound-based cyanate (B1221674) ester resins can also undergo network formation through a synergistic dual-cure mechanism involving cyanate ester cyclotrimerization and thiol-ene chemistry, allowing for curing under ambient conditions rsc.org.

Furthermore, this compound has been utilized in the synthesis of monomers for highly crosslinked polyurethanes and benzoxazine (B1645224) resins ocl-journal.orgingentaconnect.comresearchgate.net. Mannich-based polyols derived from this compound can be used to create highly crosslinked polyurethane networks researchgate.net. This compound-based benzoxazines undergo ring-opening polymerization at elevated temperatures to form crosslinked polybenzoxazine networks frontiersin.orgresearchgate.net. Copolymerization of this compound-based benzoxazines with epoxy resins can lead to dual crosslinked networks with enhanced properties ingentaconnect.com.

The degree of crosslinking in this compound-based polymers significantly influences their mechanical, thermal, and chemical resistance properties acs.orgijtsrd.com. Techniques like dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) are commonly used to characterize the thermal and mechanical properties of these crosslinked networks acs.orgijtsrd.comacs.org.

Advanced Materials Applications of Cardanol Based Polymers and Derivatives Excluding Clinical/human Uses

Polymeric Additives and Modifiers

Cardanol (B1251761) and its derivatives have been successfully employed as functional additives to enhance the properties of both bio-based and synthetic polymer systems. Their performance as plasticizers, modifiers, and reactive diluents is a subject of ongoing research and development.

Poly(lactic acid) (PLA) is a leading biodegradable polymer, but its inherent brittleness can limit its applications. bohrium.com this compound and its derivatives have emerged as effective bio-based plasticizers to improve the ductility and processability of PLA. researchgate.net When incorporated into PLA, this compound-based plasticizers can significantly reduce the glass transition temperature (Tg), indicating an increase in polymer chain mobility. acs.org

Research has demonstrated that derivatives such as this compound acetate (B1210297) (CA) and epoxidized this compound acetate (ECA) can effectively plasticize PLA. bohrium.com For instance, the addition of ECA to PLA has been shown to dramatically increase the elongation at break. In one study, a PLA film with 15% ECA (PLA-15ECA) exhibited an elongation at break of 336.6%, a substantial increase from the 13.7% of pure PLA. bohrium.com This enhancement in flexibility is often achieved without compromising the transparency of the PLA films. bohrium.com The interactions between the epoxy groups of ECA and the carboxyl end groups of PLA contribute to improved compatibility and flexibility. bohrium.com

The plasticizing effect is further evidenced by a decrease in the flexural modulus and a significant increase in crystallization kinetics. epa.gov Migration tests have also suggested that this compound-derived plasticizers may exhibit lower weight loss compared to conventional phthalate (B1215562) plasticizers like diethylhexyl phthalate (DEHP), indicating potentially greater stability of properties over time. epa.gov

Table 1: Effect of this compound-Based Plasticizers on the Mechanical Properties of PLA

Plasticizer Concentration (wt%) Tensile Strength (MPa) Elongation at Break (%) Reference
None 0 52.1 13.7 bohrium.com
This compound Acetate (CA) 10 - > DEHP plasticized PLA epa.gov
Epoxidized this compound Acetate (ECA) 15 41.9 336.6 bohrium.com

This compound derivatives have also been investigated as sustainable modifiers for conventional synthetic polymers like polyvinyl chloride (PVC) and natural rubber.

In PVC formulations, modified this compound, such as phosphorylated this compound, can act as a secondary plasticizer, partially replacing traditional phthalate plasticizers like dioctyl phthalate (DOP). nih.gov The incorporation of these this compound-based modifiers has been shown to enhance the thermal stability, tensile strength, and leaching resistance of PVC blends. nih.gov For example, the tensile strength of a PVC blend increased from 17.7 MPa with only DOP to 25.7 MPa when a modified this compound plasticizer was incorporated, with the elongation at break also increasing from 256% to 432%. nih.gov Furthermore, these bio-based plasticizers have demonstrated significantly better migration resistance compared to DOP, suggesting improved compatibility with the PVC matrix. nih.gov

In the rubber industry, this compound has been used to synthesize this compound-formaldehyde (CF) resins, which are compatible with natural rubber. tandfonline.comscispace.com Blending these resins with natural rubber can lead to improved mechanical properties, such as increased tensile strength, and enhanced thermal stability. tandfonline.comscispace.com Studies have also indicated that these modified elastomers exhibit improved oxidative stability. tandfonline.com this compound has been shown to function as a plasticizer, activator, and antioxidant in natural rubber processing, offering shorter cure times and superior aging behavior compared to conventional aromatic oils. researchgate.netresearchgate.net

The high viscosity of many epoxy resin systems can present challenges in processing and application. Reactive diluents are incorporated to reduce viscosity while becoming part of the crosslinked polymer network. This compound and its derivatives, such as this compound glycidyl (B131873) ether (CGE), have proven to be effective bio-based reactive diluents for epoxy resins. acs.orgresearchgate.net

The addition of this compound-based reactive diluents significantly lowers the viscosity of epoxy formulations. researchgate.netcardolite.com Beyond viscosity reduction, these diluents can also enhance the performance of the cured epoxy. For instance, an organosilicon-grafted this compound novolac epoxy resin (SCNER) used as a reactive diluent was found to substantially improve the toughness of the cured epoxy system. acs.org The impact strength of an epoxy resin with 10.0 wt% SCNER was reported to be 32.36 kJ·m⁻², nearly double that of the neat epoxy (15.43 kJ·m⁻²). acs.org This modification also led to an increase in both tensile strength and elongation at break. acs.org

The unique structure of this compound, with its flexible alkyl chain and rigid aromatic ring, contributes to these improvements, imparting both flexibility and toughness to the final thermoset. european-coatings.com

Table 2: Impact of a this compound-Based Reactive Diluent on Epoxy Resin Properties

Diluent Concentration (wt%) Impact Strength (kJ·m⁻²) Tensile Strength (MPa) Elongation at Break (%) Reference
None 0 15.43 62.42 2.45 acs.org

Coatings and Surface Technologies

The inherent hydrophobicity and chemical resistance of this compound make it an excellent platform for developing high-performance coatings and adhesives. cureusjournals.commdpi.com

This compound-based polymers have been extensively developed for protective and functional coating applications. Polyurethane coatings derived from this compound polyols exhibit excellent mechanical, chemical, thermal, and anti-corrosive properties. techscience.cn The long aliphatic chain of this compound contributes to the hydrophobicity and flexibility of the coating, while the phenolic group enhances adhesion and chemical resistance. cureusjournals.com

Researchers have developed this compound-based coatings that are colorless and transparent, overcoming the typical dark coloration of some this compound polymers. researchgate.neteuropean-coatings.com These coatings can exhibit high hydrophobicity, with water contact angles exceeding 100°, and provide effective corrosion resistance on steel substrates. european-coatings.com this compound has also been incorporated into UV-curable coatings, where it can act as a reactive diluent, reducing viscosity while improving adhesion and flexibility. european-coatings.com Furthermore, this compound derivatives have been used to create coatings with antibacterial and antiviral properties. european-coatings.com

The chemical structure of this compound is also beneficial for adhesive applications. Adhesives based on this compound resins are known for their superior water resistance and bonding properties. sbpolymers.in this compound can be used to synthesize epoxy resins and phenalkamine curing agents, which are key components in high-performance adhesive and coating formulations. researchgate.net

Recent studies have also explored the use of this compound derivatives to impart additional functionalities to adhesives. For example, a bio-based flame retardant, cardanyl diphenylphosphate (CDPP), was synthesized from this compound. mdpi.com When incorporated into an epoxy adhesive, CDPP not only improved the flame retardancy of the material but also enhanced its adhesion properties. The single lap shear strength of the epoxy adhesive increased from 6.27 MPa to 7.19 MPa with the addition of 5 wt% CDPP, which was attributed to the higher polarity of the phosphorus components in the flame retardant. mdpi.com

Cationic surfactants are compounds that carry a positive charge on their hydrophilic head group. The synthesis of these surfactants from this compound involves modifying its structure to introduce a cationic center, most commonly a quaternary ammonium (B1175870) group. Other heterocyclic cationic groups like pyridinium (B92312) and imidazolium (B1220033) have also been developed. These bio-based surfactants are explored for various applications, including as emulsifiers, phase transfer catalysts, and antimicrobial agents.

The most prevalent class of this compound-based cationic surfactants is quaternary ammonium salts . A versatile and common synthesis route begins with the reaction of this compound with epichlorohydrin (B41342) under basic conditions to form an epoxy-functionalized this compound intermediate. This intermediate can then readily react with various tertiary amines (e.g., trimethylamine, triethylamine) to open the epoxide ring and form a hydroxyl-containing quaternary ammonium salt. This method allows for the creation of a diverse range of surfactants with tailored properties depending on the tertiary amine used. These hydroxylated cationic surfactants often exhibit excellent water solubility and are effective as additives in detergents.

Another synthetic pathway involves a multi-step process starting with the etherification of this compound's phenolic group. For example, this compound can be reacted with 1,4-dibromobutane, followed by a nucleophilic substitution with a secondary amine like dimethylamine. The resulting tertiary amine can then be quaternized with an alkyl halide to produce the final cationic surfactant. This approach has been used to create both monocationic and "gemini" surfactants. Gemini (B1671429) surfactants, which feature two hydrophobic tails and two hydrophilic heads linked by a spacer, are particularly effective at reducing surface tension and have very low critical micelle concentration (CMC) values (≤ 0.2 mmol L⁻¹).

Beyond simple ammonium salts, pyridinium and imidazolium-based cationic surfactants have been synthesized from this compound. The synthesis of pyridinium surfactants can be achieved by first reacting this compound with an alkyl halide, followed by quaternization with pyridine. Similarly, imidazolium surfactants are prepared through quaternization reactions involving N-methylimidazole. These heterocyclic surfactants are of interest for specialized applications due to their unique chemical structures and properties. For instance, this compound-based imidazolium and pyridinium gemini surfactants have been investigated for their ability to interact with DNA.

The table below provides an overview of different types of this compound-based cationic surfactants and their synthesis.

Type of Cationic SurfactantGeneral Synthesis RouteIntermediate CompoundKey Properties / Applications
Hydroxylated Quaternary Ammonium Salt1. Reaction of this compound with epichlorohydrin. 2. Reaction of the epoxy intermediate with a tertiary amine.This compound glycidyl etherGood water solubility, effective detergent additives.
Quaternary Ammonium Salt (via etherification)1. Etherification of this compound with a dihaloalkane (e.g., 1,4-dibromobutane). 2. Amination with a secondary amine. 3. Quaternization.Tertiary amine of this compoundUsed as emulsifiers in polymerization (e.g., emulsion polymerization of MMA).
Pyridinium Salt1. Nucleophilic substitution on this compound with an alkyl halide. 2. Reaction with pyridine.Alkyl halide derivative of this compoundInvestigated for specialized surfactant applications.
Gemini Imidazolium/Pyridinium Salt1. Bromination of allylated this compound with a dithiol spacer. 2. Quaternization with N-methylimidazole or pyridine.Bifunctional this compound derivativeVery low CMC, high surface activity, potential for biomedical applications.

The development of cationic surfactants from the renewable feedstock this compound provides sustainable alternatives to petroleum-based surfactants, with a wide scope for structural tuning to meet the demands of diverse industrial applications.

Analytical and Characterization Methodologies in Cardanol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural characterization of Cardanol (B1251761), providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of this compound and its various unsaturated forms. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR analysis of this compound, the aromatic protons of the benzene (B151609) ring typically appear in the chemical shift range of δ 6.6–7.2 ppm. nih.govneliti.com The protons of the olefinic double bonds in the unsaturated C15 alkyl side chain are observed between δ 4.9 and 5.9 ppm. nih.govmdpi.com The numerous methylene (B1212753) (-CH₂) and the terminal methyl (-CH₃) protons of the long aliphatic side chain produce signals in the upfield region, generally between δ 0.8 and 2.8 ppm. nih.gov Specifically, the strong peak around δ 1.3 ppm is characteristic of the long chain of methylene groups. neliti.com

¹³C NMR spectroscopy provides complementary information. The carbon attached to the hydroxyl group (C-OH) on the aromatic ring resonates at approximately δ 155-156 ppm. mdpi.comresearchgate.net The aromatic carbons show signals between δ 113 and 145 ppm, while the olefinic carbons of the side chain are found in the δ 112 to 138 ppm region. mdpi.com The aliphatic carbons of the side chain appear in the upfield region, typically from δ 14 to 36 ppm. mdpi.comresearchgate.net Detailed NMR analysis allows for the differentiation and quantification of the primary components of technical this compound: the monoene, diene, and triene species. mdpi.com

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H NMRAromatic Protons (Ar-H)6.6 - 7.2
Olefinic Protons (-CH=CH-)4.9 - 5.9
Aliphatic Protons (-CH₂-, -CH₃)0.8 - 2.8
Phenolic Proton (-OH)Variable, often broad
¹³C NMRAromatic Carbon (C-OH)~155 - 156
Aromatic Carbons (C-Ar)~113 - 145
Olefinic Carbons (-C=C-)~112 - 138
Aliphatic Carbons (-CH₂-, -CH₃)~14 - 36

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The spectrum displays distinct absorption bands that correspond to the vibrational frequencies of specific chemical bonds.

A prominent and broad absorption band is typically observed in the region of 3350–3380 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. nih.govresearchgate.net The C-H stretching vibrations of the aromatic ring and the unsaturated parts of the alkyl chain are found around 3008-3012 cm⁻¹. nih.govmdpi.com The asymmetric and symmetric stretching vibrations of the saturated methylene (-CH₂) groups in the side chain give rise to strong absorptions at approximately 2926 cm⁻¹ and 2852 cm⁻¹, respectively. nih.govmdpi.com Skeletal vibrations of the aromatic ring (C=C stretching) appear around 1590 cm⁻¹. nih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350 - 3380O-H Stretch (broad)Phenolic Hydroxyl
~3010C-H StretchAromatic & Unsaturated Alkyl
~2926C-H Asymmetric StretchAliphatic (-CH₂-)
~2852C-H Symmetric StretchAliphatic (-CH₂-)
~1590C=C StretchAromatic Ring
~1455C-H BendingAlkane
~693C-H Out-of-plane Deformationcis-Alkene

Mass spectrometry is a powerful technique for determining the molecular weights of the different this compound components and for obtaining information about their structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for this purpose.

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating the components of the complex this compound mixture, allowing for purity assessment and the isolation of individual congeners for further study or application.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analytical separation and quantification of the monoene, diene, and triene components of this compound. Reversed-phase chromatography is typically used for this purpose.

A common method involves a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and acetic acid, often in a ratio of 80:20:1 (v/v/v). mdpi.comembrapa.br The acetic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and resolution. embrapa.br Detection is typically performed using a UV detector set at a wavelength of 280 nm, where the phenolic chromophore absorbs strongly. mdpi.com Under these conditions, the components elute in order of decreasing polarity, with the more unsaturated (and more polar) triene eluting first, followed by the diene, and then the monoene. mdpi.com A representative analysis reported elution times of approximately 15.1 minutes for the triene, 22.3 minutes for the diene, and 38.8 minutes for the monoene. mdpi.com

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used not for the analysis of this compound itself, but for the characterization of polymers and oligomers derived from it. When this compound is used as a monomer to create resins or other polymeric materials, SEC is the standard method for determining their molecular weight characteristics.

This technique separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller ones. By calibrating the column with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a this compound-based polymer sample. acs.org This information is critical for understanding the structure-property relationships of these bio-based materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the detailed characterization of this compound. This method separates the volatile and semi-volatile components of a mixture in the gas phase, followed by their detection and identification based on their mass-to-charge ratio. In this compound research, GC-MS is extensively used to identify and quantify the constituent phenolic lipids within Cashew Nut Shell Liquid (CNSL), the natural source of this compound. nih.gov

The primary application of GC-MS is to determine the composition of the C15-alkenyl side chain, which varies in its degree of unsaturation. This compound naturally exists as a mixture of saturated, mono-unsaturated, di-unsaturated, and tri-unsaturated components. mdpi.comresearchgate.net GC-MS analysis allows for the clear identification of these components. For instance, mass spectra reveal distinct molecular ion fragments at m/z values of 302, 300, and 298, which correspond to the monoene, diene, and triene forms of this compound, respectively. mdpi.com The two-unit difference in each molecular ion peak directly confirms the variation in the number of double bonds in the alkyl side chain. mdpi.com

Research findings have utilized GC-MS to establish the relative abundance of these unsaturated components in commercial this compound samples. A common distribution identified through this analysis is approximately 42% monoene, 22% diene, and 36% triene. mdpi.comnih.gov This quantitative data is crucial for understanding the chemical properties of a given this compound batch and for ensuring reproducibility in subsequent polymerizations or chemical modifications. mdpi.com The technique is also capable of identifying other related phenolic compounds that may be present, such as Cardol and Methylcardol. nih.govresearchgate.net

Table 1: Typical Composition of this compound determined by GC-MS Analysis
ComponentDegree of UnsaturationTypical Abundance (%)Molecular Ion (m/z)Reference
This compound-monoene1~42%302 mdpi.comnih.gov
This compound-diene2~22%300 mdpi.comnih.gov
This compound-triene3~36%298 mdpi.comnih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. asu.eduredalyc.org For this compound and its derivatives, particularly polymers, these methods are indispensable for evaluating thermal stability, decomposition behavior, and transitional properties like glass transition and melting. tainstruments.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition profile of this compound-based materials. redalyc.orgresearchgate.net TGA thermograms show that this compound-derived polymers are generally stable up to temperatures around 300°C. ocl-journal.org

The analysis reveals that the thermal degradation of this compound-based polymers often occurs in distinct stages. For some derivatives, an initial small weight loss between 200-300°C is observed, corresponding to the loss of volatile materials, followed by a major decomposition peak at higher temperatures (around 450°C). researchgate.net The char yield, which is the percentage of material remaining at the end of the analysis, is an important parameter for assessing flame retardancy. For example, the incorporation of sulfonated this compound into polyurethanes has been shown to significantly increase thermal stability, with a char yield of 15.7% compared to 2.8% for a conventional analogue. cureusjournals.com

Table 2: Thermal Properties of this compound Derivatives by TGA
MaterialDecomposition Onset Temperature (°C)Char Yield (%)Reference
This compound-based Vinyl Ester Networks> 300N/A ocl-journal.org
This compound-based MonoglycerideStable up to 250N/A researchgate.net
Waterborne Polyurethane with Sulfonated this compound (WPU-ESC)Higher than WPU-DMPA15.7 cureusjournals.com
Waterborne Polyurethane with DMPA (WPU-DMPA)Lower than WPU-ESC2.8 cureusjournals.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. redalyc.org It is widely used to study the thermal transitions of this compound-based polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and curing behavior. tainstruments.comresearchgate.net

For amorphous this compound-based polymers like polyesters, DSC analysis typically reveals glass transition temperatures in the range of -40 to -60 °C. acs.org The long, flexible C15 alkyl chain of the this compound moiety introduces higher chain mobility, which generally leads to lower Tg values in the resulting polymers. ocl-journal.org This property is crucial for applications where flexibility is desired, such as in coatings and elastomers. The Tg can be influenced by the molecular weight of the polymer and the specific co-monomers or catalysts used in its synthesis. acs.org DSC is also employed to monitor the curing (cross-linking) of this compound-based thermosetting resins, where the disappearance of an exothermic peak indicates the completion of the curing reaction. ocl-journal.orgresearchgate.net

Table 3: Glass Transition Temperatures (Tg) of this compound-Based Polymers from DSC
Polymer SystemGlass Transition Temperature (Tg)Reference
This compound-based Polyesters-40 to -60 °C acs.org
This compound-based Vinyl Ester ResinsLower than DGEBA-based resins ocl-journal.org
This compound-grafted Styrene-Butadiene Rubber (C-g-SBR)Lower than unmodified SBR researchgate.net

Microscopic and Nanoscopic Characterization

The characterization of this compound-based materials at the microscopic and nanoscopic levels is essential for understanding their morphology, structure, and the dispersion of particles in various formulations. Techniques like electron microscopy and light scattering provide direct visual evidence and quantitative data on the size and shape of these materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. nih.govmdpi.com It offers exceptionally high resolution, making it possible to visualize the morphology of nanomaterials at the atomic level. nih.govbeilstein-journals.org In this compound research, TEM is used to characterize the structure of derived materials such as nanoparticles, composites, and polymer blends. researchgate.netmostwiedzy.pl

Studies have used TEM to confirm the spherical and nanometric morphology of this compound-loaded nanoparticles produced via polyelectrolyte complexation. mdpi.com The images obtained provide direct evidence of the particle shape and can give an indication of the size distribution. For this compound-based copolymers, TEM analysis has been used to observe phase-separated morphologies, providing insight into the material's internal structure and its potential mechanical properties. mostwiedzy.pl The high resolution of aberration-corrected TEM (AC-TEM) is particularly crucial for studying carbon-based nanomaterials, as it allows for detailed structural investigation at low operating voltages, minimizing potential beam damage to the sample. beilstein-journals.org

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. nih.govnih.gov The technique works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. researchgate.netsolids-solutions.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, which can be mathematically related to particle size via the Stokes-Einstein equation. nih.gov

DLS is frequently applied in the study of this compound-based nanoparticles and micelles to determine their hydrodynamic diameter and size distribution (polydispersity). mdpi.comresearchgate.net For instance, chitosan-based nanoparticles loaded with this compound were found to have a bimodal size distribution, with a significant fraction of particles ranging from 34 to 300 nm. mdpi.com DLS measurements can also provide the Polydispersity Index (PDI), a measure of the broadness of the size distribution. mdpi.com A low PDI value indicates a monodisperse or narrowly distributed sample, while a high PDI suggests a broad or multimodal distribution. mdpi.com This information is critical for quality control and for understanding the stability and efficacy of nano-formulations. iau.ir

Table 4: Particle Size Analysis of this compound-Based Systems by DLS
Nanoparticle SystemHydrodynamic Diameter (nm)Distribution TypeReference
This compound-loaded CHI/TPP/ALG NanoparticlesBimodal peaks observedBimodal mdpi.com
This compound-loaded CHI/TPP/AG Nanoparticles70% of distribution from 34 to 300 nmBimodal mdpi.com
Waterborne Polyurethane with Sulfonated this compound (WPU-ESC)317.8N/A cureusjournals.com

Physicochemical Parameter Determination

The characterization of this compound and its derivatives involves a suite of analytical techniques to determine their physicochemical parameters. These methods are crucial for understanding the behavior of this compound in various formulations and for predicting its performance in diverse applications, from surfactants to polymer resins. The focus of these methodologies is to elucidate properties that govern the material's interaction with other substances and its response to external forces.

Surface Tension Measurements

Surface tension is a critical parameter for applications involving this compound-based surfactants, which are developed for use as detergents, emulsifiers, foaming agents, and dispersants. researchgate.net The measurement of surface tension helps to quantify the efficiency of these surfactants in reducing the tension at the interface between a liquid and another phase, typically air. researchgate.net The determination of the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to form micelles, is a key objective of these measurements. researchgate.netresearchgate.net

Several tensiometric methods are employed in this compound research to measure surface and interfacial tension. researchgate.net Common techniques include:

Pendant Drop Shape Analysis: This optical method involves analyzing the shape of a droplet of a liquid hanging from a capillary tip. nih.govbiolinscientific.com The drop's shape is governed by the balance between surface tension and gravity. nih.gov By capturing an image of the drop, software can calculate the surface tension based on the drop's profile. nih.govresearchgate.net This technique is valuable for monitoring biosurfactant production and determining the CMC of compounds like viscosin. researchgate.net

Du Noüy Ring Method: This classical force-based method uses a platinum ring that is pulled through the surface of a liquid. biolinscientific.com A tensiometer measures the maximum force required to pull the ring from the surface, which is then used to calculate the surface tension. biolinscientific.com

Wilhelmy Plate Method: Similar to the ring method, this technique uses a thin plate, typically made of platinum, as the probe. The plate is brought into contact with the liquid surface, and the force exerted on it due to wetting is measured by a sensitive balance. biolinscientific.com This force is directly related to the surface tension.

Spinning Droplet Method: This technique is particularly suited for measuring very low interfacial tensions. It involves placing a drop of a less dense liquid (like oil) inside a horizontal tube filled with a denser liquid (like an aqueous surfactant solution) and rotating the tube. The centrifugal force elongates the drop, and the interfacial tension can be calculated from the drop's shape at a given rotational speed. This method has been used to measure the interfacial tension of aqueous solutions of this compound sulfonate. researchgate.net

Research on this compound-derived surfactants, such as Sodium this compound sulfonate, frequently involves these methods to compare their surface activity against conventional surfactants like dodecylbenzene (B1670861) sulfonate. researchgate.netresearchgate.net

Rheological Characterization of Formulations

Rheology is the study of the flow of matter, and its characterization is essential for understanding the processing and end-use performance of this compound-based formulations. These formulations include coatings, resins, binders, and plasticizers. ufc.brresearchgate.netcureusjournals.com Rheological studies provide insights into properties like viscosity, flow behavior under shear, and viscoelasticity.

In the context of this compound research, rheological characterization is often performed using viscometers and rheometers.

Rotational Viscometry: This is a common technique used to measure the dynamic viscosity of this compound-containing formulations. For instance, the effect of adding a this compound-formaldehyde resin to asphalt (B605645) binder has been studied using a rotational viscometer to measure viscosity at different temperatures. ufc.br Such measurements are crucial for determining appropriate mixing and compaction temperatures for the final product. ufc.br The viscosity of this compound-based polyols and their dispersions is also a key parameter in the development of coatings, as it affects application properties. cureusjournals.comresearchgate.net

Dynamic Mechanical Analysis: While not explicitly detailed in the provided context, the study of rheological properties often extends to understanding the elastic and viscous response of materials. Research on this compound-based resins in asphalt mixtures has noted improvements in elastic response and an increase in stiffness, which are rheological properties critical for the durability of pavements. ufc.br Similarly, the rheological properties of plastisols made with this compound-derived esters for PVC applications have been investigated to understand their efficiency as plasticizers. researchgate.net

These characterization methods are vital for tailoring the flow properties of this compound formulations for specific industrial applications, ensuring they meet the required processing standards and performance criteria. ufc.brnih.gov

Computational and Theoretical Investigations of Cardanol Systems

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties based on electron density. For Cardanol (B1251761), DFT studies can provide insights into its electronic distribution, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

DFT calculations are employed to analyze the electronic structure of this compound, including the distribution of molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier molecular orbitals are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability mdpi.comcapes.gov.br. Studies on similar phenolic compounds and organic molecules using DFT have demonstrated its capability to predict reactivity descriptors like electronegativity, hardness, softness, and electrophilicity index capes.gov.bracs.orgresearchgate.net. These descriptors can help understand how this compound might interact with other molecules or participate in chemical reactions. For instance, analysis of global descriptors can reveal which molecules are more reactive based on their energy gap capes.gov.br.

Reaction Mechanism Elucidation

DFT can be a powerful tool for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and determine the most energetically favorable routes. While direct studies on this compound reaction mechanisms using DFT were not extensively detailed in the search results, DFT has been widely used for understanding reaction mechanisms in various organic transformations and catalytic processes cardiff.ac.ukwalisongo.ac.id. The presence of the phenolic hydroxyl group and the unsaturated bonds in the aliphatic chain of this compound offers multiple potential reaction sites, making DFT calculations valuable for predicting preferred reaction pathways, such as epoxidation or functionalization reactions researchgate.netnih.gov. For example, DFT studies have been used to understand the mechanism of oxidation reactions nih.gov.

Spectroscopic Property Simulations

Computational methods, including DFT and time-dependent DFT (TD-DFT), are used to simulate spectroscopic properties such as Infrared (IR) and UV-Vis absorption spectra. Comparing simulated spectra with experimental data helps in the identification and characterization of molecules and their interactions nih.govnih.govacs.org. DFT calculations can predict vibrational frequencies corresponding to IR active modes and electronic transition energies and intensities for UV-Vis spectroscopy nih.govnih.gov. For this compound, simulating its spectroscopic signature and that of its derivatives can aid in confirming synthesized structures and understanding how structural modifications or interactions with other substances affect their spectral properties researchgate.net. DFT-computed IR spectra have shown consistency with experimental data in other studies nih.gov. TD-DFT simulations can also be used to model UV-Vis absorption spectra, showing good agreement with experimental observations nih.gov.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational techniques that model the time evolution of a system of atoms and molecules. By simulating the movement and interactions of particles over time, MD can provide insights into the dynamic behavior of this compound systems, including intermolecular interactions, aggregation, and polymer dynamics.

Intermolecular Interactions and Aggregation Behavior

MD simulations are well-suited for studying the intermolecular interactions between this compound molecules or between this compound and other components in a system, such as solvents or additives mdpi.comrsc.org. These simulations can reveal the nature and strength of forces like van der Waals forces, hydrogen bonding, and pi-pi interactions, which govern the macroscopic behavior of this compound-based materials rsc.orgonepetro.org. MD studies have been used to investigate the aggregation behavior of molecules with similar structural features to this compound, such as asphaltenes, highlighting the role of aromatic core stacking and interactions around heteroatoms in aggregation onepetro.orgulisboa.ptacs.org. The long aliphatic chain and the polar phenolic head group of this compound contribute to its amphiphilic nature, influencing its self-assembly and aggregation behavior in different environments sci-hub.se. MD simulations can help understand how factors like concentration and solvent composition affect the formation and structure of this compound aggregates ulisboa.ptacs.org. For instance, simulations have shown that the interaction between monomers increases with the concentration of this compound in a solvent mixture ulisboa.pt.

Quantitative Structure-Activity Relationships (QSAR) for Designed this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a correlation between the structural properties of a set of compounds and their biological or chemical activities. farmaciajournal.comnih.gov The fundamental principle behind QSAR is that the activity of a molecule is a function of its structure. farmaciajournal.com By quantifying molecular descriptors (physicochemical properties, topological indices, electronic properties, etc.) and relating them to observed activities using statistical methods, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features crucial for activity. physchemres.orgnih.gov This can significantly reduce the need for extensive experimental synthesis and testing in the design of new molecules. farmaciajournal.com

While QSAR has been widely applied to various classes of compounds for predicting diverse activities such as anticancer, antibacterial, and antifungal properties, specific detailed QSAR studies focusing on a broad series of designed this compound derivatives correlating structural variations to a particular activity were not extensively detailed in the reviewed literature. physchemres.orgfarmaciajournal.comcmu.ac.th However, the potential for applying QSAR to this compound derivatives is evident given this compound's unique structure, featuring a phenolic ring and a long aliphatic side chain, which allows for significant structural modifications. researchgate.netmdpi.com

One study involving in silico evaluations of this compound and a few derivatives, specifically nitrothis compound (NC1) and its Zn(II) complex (NC1-Zn), explored their antimicrobial activities. researchgate.net This research characterized the compounds and performed molecular docking studies to understand their interactions with biological targets, suggesting promising antimicrobial tendencies for this compound, NC1, and NC1-Zn. researchgate.net While this study utilized computational methods (molecular docking) to investigate the potential activity of this compound derivatives, it represents an initial step in computational evaluation rather than a comprehensive QSAR analysis across a series of structurally diverse this compound derivatives aimed at building a predictive model. researchgate.net

The application of QSAR to designed this compound derivatives could involve synthesizing a series of compounds with systematic modifications to the phenolic ring or the aliphatic side chain. Molecular descriptors for these derivatives would then be calculated, and statistical models developed to correlate these descriptors with measured activities (e.g., antimicrobial, antioxidant, surface-active properties). Such QSAR models could guide the rational design of novel this compound-based compounds with enhanced or targeted properties by identifying the key structural features that influence the desired activity. The success of QSAR in predicting activities for other natural product derivatives suggests its potential utility in the field of this compound chemistry. physchemres.orgcmu.ac.th

Computational Modeling for Solvent Selection and Extraction Processes (e.g., COSMO-RS)

Computational modeling, particularly methods like COSMO-RS (Conductor-like Screening Model for Real Solvents), is a valuable tool for understanding and optimizing solvent-based processes, including the extraction and separation of this compound from complex mixtures like cashew nut shell liquid (CNSL). COSMO-RS is a predictive thermodynamic model that allows for the calculation of various thermophysical properties, including solubility and activity coefficients, without requiring experimental binary interaction parameters. tuhh.de This makes it particularly useful for screening potential solvents and solvent mixtures for specific applications. tandfonline.comtuhh.de

In the context of this compound extraction, computational modeling can help predict the affinity of different solvents for this compound compared to other components in CNSL, such as cardol and 2-methylcardol. mdpi.comgoogle.com This is crucial for designing efficient separation processes, such as liquid-liquid extraction. google.com

Research has utilized COSMO-RS to analyze molecular interactions in deep eutectic solvent (DES) systems employed for this compound extraction. researchgate.net By determining the sigma potential and sigma profile of the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) components of the DES, COSMO-RS can provide insights into the interactions between the DES and this compound molecules during the extraction process. researchgate.net These computational analyses help in understanding the solvation behavior and predicting the effectiveness of different DES formulations for this compound isolation. researchgate.net

Studies on the extraction of this compound from CNSL using diethanolamine-based deep eutectic solvents, with ethyl acetate (B1210297) (EA) and isobutyl methyl ketone (IBMK) as co-solvents, have been supported by computational analysis using COSMO-RS. researchgate.net The findings from such studies can demonstrate the viability of using specific DESs for the extraction of phenolic compounds like this compound. researchgate.net Experimental results have shown high yields of this compound using DES-based extraction methods. For instance, using a specific diethanolamine-based DES at different molar ratios with co-solvents resulted in this compound yields of 96.57%, 95.38%, and 92.87%. researchgate.net

Molecular dynamics simulations are another computational technique applied to study the behavior of this compound in solvent systems. These simulations can provide insights into the aggregation tendencies of molecules and their interactions with solvents at a molecular level. ulisboa.ptuevora.ptresearchgate.net For example, molecular dynamics has been used to study the influence of this compound on the dispersion of asphaltenes in solvent mixtures, analyzing interactions and aggregation phenomena. ulisboa.ptuevora.pt While this specific application relates to oilfield processes, the underlying principles of simulating this compound-solvent interactions are relevant to understanding its solubility and behavior in various extraction media.

Sustainability and Environmental Aspects of Cardanol Chemistry

Life Cycle Assessment Considerations for Cardanol (B1251761) Production and Use

Studies have shown that this compound production from CNSL can have a lower Global Warming Potential (GWP) compared to the production of petrochemicals like nonylphenol, a common alternative in some applications renewable-carbon.eucardolite.comdigitellinc.com. This is partly attributed to the CO2 uptake by the cashew tree during its growth renewable-carbon.eucardolite.com. However, the environmental impact can vary depending on the specific production process used digitellinc.com. Optimized processes for this compound production have demonstrated lower environmental impacts across various categories, primarily due to reduced energy consumption digitellinc.com.

For instance, a cradle-to-gate LCA comparing a specialty this compound grade (NX-2026) with nonylphenol showed that this compound had a lower GWP renewable-carbon.eucardolite.com. The production of 1 kg of NX-2026 was reported to release 1.92 kg of CO2 equivalents, while a larger amount of CO2 is captured by the cashew tree during photosynthesis, resulting in a net absorption of 1.11 kg of CO2 equivalents renewable-carbon.eu. In contrast, the production of 1 kg of nonylphenol was reported to release 1.63 kg of CO2 equivalents renewable-carbon.eu.

Table 1: Comparative Global Warming Potential (GWP)

MaterialGWP (kg CO2 equivalents per kg)Source Type
This compound (NX-2026 Production)1.92Bio-based
This compound (Net, considering CO2 uptake)-1.11Bio-based
Nonylphenol Production1.63Petro-based

Note: Data for this compound (Net) reflects CO2 captured during tree growth offsetting production emissions.

Development of Eco-Friendly Synthetic Routes

Efforts in this compound chemistry are increasingly focused on developing environmentally friendly synthetic routes to minimize waste, reduce energy consumption, and avoid the use of hazardous substances rsc.org.

Catalytic Processes for Reduced Waste

Catalytic processes play a significant role in developing more sustainable synthesis methods for this compound derivatives. Catalysts can facilitate reactions under milder conditions, improve reaction selectivity, and reduce the formation of unwanted byproducts, thereby minimizing waste nih.gov. For example, catalytic hydrogenation is used to produce saturated this compound derivatives with high yields and reduced energy consumption due to shorter reaction times google.comajol.info. The use of reusable catalysts, such as palladium on carbon (Pd/C), further enhances the sustainability of these processes by reducing the need for fresh catalyst in each batch google.com.

Research also explores the use of novel catalysts derived from renewable resources, such as sulfonic acid-functionalized solid polymer catalysts derived from crude CNSL, which can potentially replace traditional inorganic or organic acid catalysts in various organic transformations acs.org. This approach not only promotes sustainability but can also reduce CO2 emissions by avoiding the decarboxylation of anacardic acid, a process that occurs during the production of this compound and releases CO2 acs.org.

Solvent-Free and Green Solvent (e.g., Deep Eutectic Solvents) Approaches

Minimizing or eliminating the use of traditional organic solvents is a key aspect of green chemistry nih.gov. Solvent-free synthesis approaches for this compound-based polymers and derivatives have been successfully developed, offering advantages such as reduced waste, lower energy consumption, and simplified purification processes researchgate.netresearchgate.netrsc.org. For instance, cross-linked polymers from this compound have been synthesized using a solvent-free grinding polymerization method with high yields researchgate.net.

Green solvents, such as deep eutectic solvents (DESs), are also being explored as environmentally friendly alternatives to conventional organic solvents in this compound chemistry researchgate.netmdpi.comresearchgate.netencyclopedia.pubnih.gov. DESs are mixtures of components, often natural in origin, that form a liquid phase with a lower melting point than the individual components mdpi.comresearchgate.netnih.gov. They offer advantages such as low toxicity, biodegradability, and the ability to dissolve a wide range of solutes researchgate.netnih.gov. Choline chloride-based DESs, for example, have been used as green solvents for the synthesis of this compound-based benzoxazines with good yields researchgate.netmdpi.com. These solvents can also facilitate simpler workup procedures, as adding water can precipitate the organic product, avoiding the need for extractive solvents mdpi.com.

Biodegradability and Environmental Fate of this compound-Based Materials

While this compound itself is biodegradable, highly cross-linked polymers derived from this compound, such as some polybenzoxazines, may exhibit compromised biodegradability due to their stable aromatic content and dense network structure mdpi.com. Changes in the functional groups and co-polymerization with non-biodegradable materials can also influence the degradation rate mdpi.com.

Research is ongoing to develop biodegradable plasticizers and other materials from this compound rsc.orgfigshare.com. For example, a biodegradable this compound-based epoxy plasticizer has been fabricated and shown to undergo biodegradation in active soil and in the digestive system of Tenebrio molitor (mealworms), producing small-molecular components figshare.com. This highlights the potential for developing this compound-based materials with tailored biodegradability profiles for various applications mdpi.com.

Circular Economy Principles in this compound Utilization

The utilization of this compound aligns well with the principles of a circular economy, which aims to keep resources in use for as long as possible, extract maximum value from them whilst in use, and recover and regenerate products and materials at the end of each service life. This compound is derived from CNSL, a readily available agricultural byproduct, effectively valorizing a waste stream from the cashew industry castor-international.nltopaggroindustries.comrenewable-carbon.eu.

The production of this compound from CNSL and its subsequent use in various applications contribute to a circular value chain by providing a renewable alternative to petrochemicals castor-international.nl. Furthermore, research into the development of biodegradable this compound-based materials supports the end-of-life aspect of the circular economy, allowing for the breakdown of these materials in the environment figshare.com. The potential to reuse catalysts in synthetic processes also contributes to resource efficiency google.com. The residue from CNSL distillation, after this compound extraction, can also be utilized to produce other valuable materials, such as friction particles and binders, further minimizing waste and closing loops in the material cycle cardolite.com.

Table 2: Examples of Circular Economy Aspects in this compound Utilization

AspectDescription
Waste ValorizationUtilization of cashew nutshell liquid (CNSL), an agricultural byproduct. castor-international.nltopaggroindustries.comrenewable-carbon.eu
Renewable ResourceThis compound is derived from a renewable, plant-based source. castor-international.nltopaggroindustries.comrenewable-carbon.eu
Reduced Fossil Fuel DependencyReplaces petroleum-based chemicals in various applications. castor-international.nltopaggroindustries.com
Biodegradability PotentialDevelopment of materials designed to break down in the environment. figshare.com
Resource EfficiencyUse of reusable catalysts and utilization of distillation residue. cardolite.comgoogle.com

By utilizing a renewable waste product, employing greener synthesis methods, and developing materials with favorable environmental fates, this compound chemistry plays a significant role in advancing sustainable practices and contributing to a more circular economy.

Q & A

Q. What are the optimal reaction conditions for synthesizing epoxidized cardanol from cashew nut shell liquid (CNSL)?

Epoxidized this compound (ECD) synthesis requires precise control of temperature, catalyst concentration, and reaction time. Experimental studies show that oxidation at 60°C with a 2% catalyst (e.g., dibasic acid (DB)/acetic acid (AA)/H2_2O2_2 in a 1/0.5/1 ratio) and a stirring rate of 1800 rpm achieves a 91% yield . However, higher temperatures (>65°C) reduce yield due to epoxy ring opening, highlighting the need for strict thermal monitoring during synthesis .

Q. How can HPLC and FTIR be used to confirm this compound purity and aliphatic chain saturation?

  • HPLC : Separates this compound isomers based on retention times. Peaks at 8.009 min , 12.247 min , and 20.317 min correspond to triene, diene, and monoene aliphatic chains, respectively, with relative abundances quantified via area-under-curve analysis .
  • FTIR : Confirms isolation from CNSL by the absence of the C=O stretch (1670–1640 cm1^{-1}) , which is present in anacardic acid. The phenolic -OH stretch at 3327 cm1^{-1} (sharp) in this compound contrasts with broader bands in CNSL due to mixed phenolic/carboxylic acid groups .

Q. What methods validate the structural integrity of this compound-derived polymers like novolac resins?

1^1H-NMR identifies ortho-ortho substitution in novolac resins via aromatic proton signals (δH_H 7.15 ppm for H-5, 6.78 ppm for H-4) and methylene bridges (δH_H 4.5–5.0 ppm) . FTIR detects resin formation through C-O stretching (995–1006 cm1^{-1}) and benzene ring substitution (779–813 cm1^{-1}) .

Advanced Research Questions

Q. How can kinetic models explain this compound hydrogenation and drug-release behavior?

  • Hydrogenation : Raney nickel-catalyzed hydrogenation follows second-order irreversible series-parallel kinetics . Rate constants (e.g., k1=0.021min1k_1 = 0.021 \, \text{min}^{-1}) and activation energy (EaE_a) are derived from Arrhenius plots using data collected at 373.15–393.15 K and 2.5–4 MPa .
  • Drug release : this compound release from halloysite nanotubes (f-HNT) fits the Korsmeyer-Peppas model , with release exponents (nn) indicating diffusion-dominated mechanisms. Burst release at pH 1.2 (stomach) contrasts with sustained release at pH 7.4 (intestine) due to pH-dependent nanotube swelling .

Q. What statistical approaches reconcile contradictions in thermal stability data for this compound derivatives?

Conflicting thermal stability reports (e.g., epoxidized this compound vs. phosphorus-modified this compound) require Differential Thermal Analysis (DTA) and thermogravimetric (TGA) cross-validation. For example, phosphorus this compound shows higher Initial Decomposition Temperature (IDT) due to antioxidant effects, while ECD’s lower IDT stems from epoxy group reactivity . Multivariate regression can isolate variables (e.g., substituent electronegativity, steric effects) influencing stability .

Q. How do synthesis parameters influence the micellization behavior of this compound-based surfactants?

this compound sulfonate gemini surfactants exhibit enthalpy-entropy compensation during micellization. Critical micelle concentration (CMC) is optimized by varying alkyl chain length (C15 saturation) and sulfonate group placement, validated via isothermal titration calorimetry (ITC) and 1^1H-NMR . Molecular dynamics simulations further predict aggregation numbers and micelle morphology .

Q. What frameworks guide hypothesis-driven research on this compound’s biomedical applications?

The PICO framework (Population: cancer cells; Intervention: this compound nanoparticles; Comparison: synthetic analogs; Outcome: apoptosis rate) and FINER criteria (Feasibility, Novelty, Ethics) structure studies on this compound’s anti-proliferative effects. For example, this compound-loaded gels reduce tumor volume in xenograft models, with efficacy quantified via ANOVA and post-hoc Tukey tests .

Methodological Considerations

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Ethics : For biomedical studies, protocols must comply with institutional review boards (IRBs), particularly for in vivo models. Participant selection criteria (e.g., cell line provenance, animal strain homogeneity) must be explicitly documented .
  • Reproducibility : Detailed appendices should include raw HPLC/NMR spectra, catalyst lot numbers, and step-by-step synthetic protocols (e.g., mole ratios, purification methods) to mitigate batch-to-batch variability .

Q. What advanced chromatographic techniques resolve this compound derivative mixtures?

Size Exclusion Chromatography (SEC) with multi-angle light scattering (MALS) determines molar mass distributions of this compound polymers (e.g., novolac resins). Two-dimensional LC (LC×SEC) enhances peak capacity for complex mixtures like CNSL, separating this compound from cardol and methyl cardol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.